Product packaging for Antifungal agent 57(Cat. No.:)

Antifungal agent 57

Cat. No.: B15137928
M. Wt: 411.7 g/mol
InChI Key: QBJXLBXNTOUYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 57 (CAS 2422019-92-7), a novel selenium-containing analogue, is a potent antifungal compound with significant activity against challenging fungal pathogens . Its primary research value lies in its demonstrated efficacy against Candida albicans strains, including those resistant to first-line azole drugs like Fluconazole . With Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL against Candida albicans , it presents a promising scaffold for the development of new antifungal therapies aimed at overcoming drug resistance . In comparative studies, this compound has been shown to be more effective than Miconazole, another common antifungal agent . The rise of invasive fungal infections (IFIs) and increasing resistance to existing drug classes like azoles, polyenes, and echinocandins underscore the critical need for new antifungal agents . Azoles, for example, inhibit ergosterol synthesis by targeting the enzyme lanosterol 14α-demethylase, while echinocandins target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase . The emergence of multi-drug resistant pathogens such as Candida auris and azole-resistant Aspergillus fumigatus represents a major clinical challenge, making the discovery of compounds with novel mechanisms of action a key research priority . This compound serves as a valuable research tool for microbiologists and medicinal chemists exploring new strategies to combat these resistant infections. This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClF2N2Se B15137928 Antifungal agent 57

Properties

Molecular Formula

C18H15ClF2N2Se

Molecular Weight

411.7 g/mol

IUPAC Name

1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole

InChI

InChI=1S/C18H15ClF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2

InChI Key

QBJXLBXNTOUYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

Foundational & Exploratory

Unveiling Antifungal Agent 57: A Novel Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Origin, and Mechanism of Action of a Promising Thiazole-Based Hydrazide Antifungal Compound.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to human health and food security. This has spurred intensive research into novel antifungal agents with unique mechanisms of action. This whitepaper details the discovery, origin, and characterization of Antifungal Agent 57, a potent thiazole-based hydrazide derivative, also identified as compound A19. This agent demonstrates significant efficacy against a range of phytopathogenic fungi and operates through the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), a critical component of the fungal respiratory chain. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data, experimental methodologies, and the underlying biochemical pathways.

Discovery and Origin

This compound (compound A19) is a synthetic compound that emerged from a research program focused on the design and synthesis of novel thiazole-based hydrazide derivatives.[1][2] The discovery was based on a molecular hybridization strategy, combining the structural features of a thiazole ring and a 4-aminoquinazoline moiety to generate a new class of potential antifungal agents.[1][2] This research was conducted by scientists at Guizhou University in China and published in the journal Bioorganic Chemistry.[1][2] The primary screening of this library of synthetic compounds identified this compound as a particularly potent inhibitor of several plant-pathogenic fungi.

Quantitative Antifungal Efficacy

This compound has demonstrated significant in vitro and in vivo activity against several fungal species. The following tables summarize the key quantitative data on its efficacy.

Table 1: In Vitro Antifungal Activity of this compound (Compound A19)

Fungal SpeciesEfficacy MetricValueComparator(s)
Candida albicans (including Fluconazole-resistant strains)MIC0.5-2 µg/mLMore effective than Miconazole
Rhizoctonia solaniEC502.87 µg/mLComparable to Chlorothalonil (1.44 µg/mL) and slightly inferior to Carbendazim (0.85 µg/mL) and Boscalid (0.83 µg/mL)[2]
Verticillium dahliaeEC50< 3.0 µg/mL-

Table 2: In Vivo Antifungal Activity of this compound (Compound A19) against Rhizoctonia solani

Assay TypeConcentrationEfficacy
Curative Efficiency200 µg/mL48.4%[2]
Protective Efficiency200 µg/mL59.6%[2]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mechanism of action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme in both the citric acid cycle and the electron transport chain in mitochondria.[1][2]

Table 3: Succinate Dehydrogenase (SDH) Inhibition by this compound (Compound A19)

TargetEfficacy MetricValue
Succinate Dehydrogenase (SDH)IC5029.33 µM[1][2]

By inhibiting SDH, this compound disrupts ATP production, leading to cellular energy depletion and ultimately fungal cell death. In addition to its primary target, studies have indicated that this compound also adversely affects the integrity of the fungal cell membrane and the morphology of mycelia in R. solani.[1][2]

cluster_0 Mitochondrial Inner Membrane TCA Citric Acid Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDH->ETC FADH2 Disruption Disruption of ATP Production SDH->Disruption Antifungal_Agent_57 This compound (Compound A19) Inhibition Inhibition Antifungal_Agent_57->Inhibition Inhibition->SDH Cell_Death Fungal Cell Death Disruption->Cell_Death

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Synthesis of this compound (Compound A19)

The synthesis of this compound and its analogues was achieved through a multi-step process characteristic of thiazole-based hydrazide derivatives. While the exact, step-by-step synthesis protocol for compound A19 is proprietary to the research group, the general workflow is as follows:

Start Starting Materials (Thioamide & α-haloketone) Cyclization Hantzsch Thiazole Synthesis Start->Cyclization Thiazole_Ester Thiazole Carboxylic Acid Ester Cyclization->Thiazole_Ester Hydrolysis Saponification Thiazole_Ester->Hydrolysis Thiazole_Acid Thiazole Carboxylic Acid Hydrolysis->Thiazole_Acid Activation Carboxylic Acid Activation (e.g., with SOCl2 or EDC/HOBt) Thiazole_Acid->Activation Activated_Acid Activated Thiazole Carboxylic Acid Activation->Activated_Acid Condensation Condensation Reaction Activated_Acid->Condensation Product This compound (Compound A19) Condensation->Product Hydrazide Substituted Hydrazine Hydrazide->Condensation

General synthetic workflow for this compound.
  • Thiazole Ring Formation: The core thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-haloketone.

  • Functional Group Manipulation: The resulting thiazole derivative undergoes a series of reactions to introduce and modify functional groups, leading to the formation of a thiazole carboxylic acid intermediate.

  • Hydrazide Formation: The thiazole carboxylic acid is then activated and coupled with a substituted hydrazine, in the case of compound A19, a hydrazine derivative of 4-aminoquinazoline, to form the final hydrazide product.

  • Purification and Characterization: The final compound is purified using standard techniques such as column chromatography and recrystallization. Its structure is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antifungal Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against Candida albicans was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory effect of this compound on SDH activity was assessed using an in vitro enzymatic assay.

  • Mitochondria Isolation: Mitochondria are isolated from the target fungal species through differential centrifugation.

  • Enzyme Reaction: The SDH activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The reaction mixture typically contains isolated mitochondria, a buffer, succinate as the substrate, and the electron acceptor.

  • Inhibition Assay: Various concentrations of this compound are pre-incubated with the isolated mitochondria before initiating the reaction by adding succinate.

  • IC50 Determination: The rate of the reaction is measured, and the percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound (compound A19) represents a promising new lead compound in the development of novel antifungal therapies. Its unique chemical scaffold as a thiazole-based hydrazide derivative and its potent inhibitory activity against the clinically relevant enzyme succinate dehydrogenase make it a valuable candidate for further preclinical and clinical investigation. The data presented in this whitepaper provides a comprehensive foundation for researchers and drug development professionals to understand the discovery, origin, and mechanism of action of this novel antifungal agent. Further studies are warranted to explore its spectrum of activity against a broader range of fungal pathogens, its pharmacokinetic and pharmacodynamic properties, and its potential for therapeutic application in human and veterinary medicine, as well as in agriculture.

References

An In-depth Technical Guide to the Mechanism of Action of Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 57 is a novel investigational compound demonstrating potent and broad-spectrum activity against a range of clinically relevant fungal pathogens. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The primary molecular target of this compound has been identified as (1,3)-β-D-glucan synthase (GS), a critical enzyme for fungal cell wall biosynthesis. Unlike existing echinocandin-class drugs that noncompetitively inhibit the catalytic subunit (Fks1), this compound acts through a unique allosteric mechanism, disrupting the regulatory interface between the Fks1 subunit and the Rho1 GTPase activating subunit. This novel mechanism leads to potent fungicidal activity and a low propensity for resistance development in preclinical models.

Core Mechanism of Action

This compound selectively targets the fungal (1,3)-β-D-glucan synthase enzyme complex, which is responsible for synthesizing β-glucan polymers, the primary structural component of the fungal cell wall. The integrity of the cell wall is essential for fungal viability, protecting the cell from osmotic stress and environmental damage.

The mechanism proceeds via the following steps:

  • Binding to a Novel Allosteric Site: this compound binds to a previously uncharacterized allosteric pocket on the Fks1 catalytic subunit of the glucan synthase complex.

  • Disruption of Rho1 GTPase Interaction: This binding event induces a conformational change in Fks1 that prevents its effective interaction with the regulatory subunit, Rho1 GTPase. Rho1 is essential for the activation of glucan synthase.

  • Inhibition of Glucan Synthesis: The dissociation or improper binding of Rho1 leads to the inactivation of the Fks1 catalytic domain, thereby halting the polymerization of UDP-glucose into (1,3)-β-D-glucan chains.

  • Cell Wall Stress and Lysis: The resulting depletion of β-glucan in the cell wall compromises its structural integrity. This triggers the cell wall integrity (CWI) signaling pathway as a compensatory response. However, the continued inhibition by this compound overwhelms this repair mechanism, leading to osmotic instability and eventual cell lysis, resulting in fungicidal activity.

Below is a diagram illustrating this proposed signaling pathway and the point of inhibition.

cluster_membrane Fungal Cell Membrane UDP_Glucose UDP-Glucose GS_Complex_Active Glucan Synthase Complex (Active) UDP_Glucose->GS_Complex_Active Substrate GS_Complex Glucan Synthase Complex (Inactive) GS_Complex->GS_Complex_Active Rho1_GTP Rho1-GTP (Active) Rho1_GTP->GS_Complex Activates Beta_Glucan β-(1,3)-Glucan (Cell Wall) GS_Complex_Active->Beta_Glucan Polymerization Agent57 This compound Agent57->GS_Complex Allosteric Binding (Inhibits Rho1 Interaction)

Caption: Proposed mechanism of this compound on the (1,3)-β-D-glucan synthase complex.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated against several key fungal pathogens. The Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against purified (1,3)-β-D-glucan synthase are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal Species Strain MIC (µg/mL)
Candida albicans ATCC 90028 0.016
Candida glabrata ATCC 90030 0.031
Aspergillus fumigatus AF293 0.063
Cryptococcus neoformans H99 0.125

| Candida auris | B11221 | 0.031 |

Table 2: In Vitro Enzymatic Inhibition

Enzyme Source IC50 (µg/mL)
Purified (1,3)-β-D-glucan synthase (C. albicans) 0.008

| Purified (1,3)-β-D-glucan synthase (A. fumigatus) | 0.015 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro (1,3)-β-D-Glucan Synthase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified fungal (1,3)-β-D-glucan synthase.

Materials:

  • Purified (1,3)-β-D-glucan synthase from C. albicans.

  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaF, 1 mM EDTA, 30% glycerol.

  • Substrate: UDP-[14C]-glucose (radiolabeled).

  • Activator: 25 µM GTPγS.

  • This compound stock solution (in DMSO).

  • Glass fiber filters and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a microcentrifuge tube, combine 20 µL of the enzyme preparation with 10 µL of the this compound dilution (or DMSO for control).

  • Incubate the mixture for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 20 µL of a substrate mix containing UDP-[14C]-glucose and GTPγS.

  • Incubate the reaction for 60 minutes at 30°C.

  • Terminate the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA).

  • Collect the precipitated [14C]-glucan product by vacuum filtration onto glass fiber filters.

  • Wash the filters three times with 10% TCA and once with 70% ethanol.

  • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • Fungal isolate (e.g., C. albicans ATCC 90028).

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

Procedure:

  • Prepare a fungal inoculum suspension and adjust its concentration to 1 x 10^3 to 5 x 10^3 cells/mL in RPMI-1640 medium.

  • Create a two-fold serial dilution of this compound in the 96-well plate, ranging from 16 µg/mL to 0.008 µg/mL.

  • Add 100 µL of the fungal inoculum to each well containing the diluted compound.

  • Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

Workflow for Mechanism of Action Identification

The following diagram outlines the logical workflow followed to elucidate the mechanism of action of this compound.

A Initial Screening: Broad-spectrum antifungal activity observed B Phenotypic Analysis: Cell lysis and morphological changes (e.g., swollen cells) A->B C Hypothesis Generation: Cell wall or membrane target? B->C D Cell Wall Integrity Assays: Hypersensitivity to osmotic stress and cell wall damaging agents C->D Test Cell Wall E Target Identification: Biochemical assays against known cell wall synthesis enzymes D->E F Result: Potent inhibition of (1,3)-β-D-glucan synthase E->F G Kinetic Analysis: Determine mode of inhibition (Allosteric vs. Competitive) F->G H Mechanism Confirmation: Disruption of Rho1-GTPase interaction via co-immunoprecipitation G->H

Caption: Experimental workflow for identifying the mechanism of action of this compound.

In-Depth Technical Guide to Antifungal Agent 57 (Compound A19)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent 57, also identified as compound A19, is a potent antifungal compound demonstrating significant efficacy against Candida albicans, including strains resistant to fluconazole. Marketed under the MedChemExpress (MCE) catalog number HY-153622, this agent presents a promising area of investigation for the development of new antifungal therapies. This document provides a comprehensive overview of its chemical structure, known properties, and the experimental methodologies for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the molecular formula C₂₂H₂₄N₆O. A detailed breakdown of its physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-(2-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethyl-ethan-1-amine
Synonyms This compound, Compound A19
CAS Number 2422019-92-7
Molecular Formula C₂₂H₂₄N₆O
Molecular Weight 388.47 g/mol
Appearance Solid
Purity ≥98.0%
Solubility Soluble in DMSO
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Data sourced from MedChemExpress.

Biological Activity

This compound exhibits potent in vitro activity against Candida albicans, a prevalent fungal pathogen in humans. Notably, it retains its efficacy against strains that have developed resistance to fluconazole, a commonly used antifungal medication.[1] The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness.

Table 2: In Vitro Antifungal Activity of this compound

Fungal StrainMIC Value (μg/mL)
Candida albicans0.5-2
Fluconazole-resistant C. albicans0.5-2

Data sourced from MedChemExpress.[1]

Experimental Protocols

General Synthesis Protocol for Structurally Related Compounds

While a specific synthesis protocol for this compound (compound A19) is not publicly available, a general method for the synthesis of a series of structurally related Chimonanthus praecox derivatives, including a compound designated as 'a19', has been described. This process involves the reaction of intermediate compounds with various reagents to produce the final derivatives. The synthesized compounds are then purified and characterized using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity Screening (In Vitro)

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent against pathogenic fungi, based on standard methodologies.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

  • This compound (Compound A19)

  • Candida albicans strain(s) (including fluconazole-resistant strains if applicable)

  • Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium

  • Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile 96-well microplates

  • Spectrophotometer (for inoculum standardization)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture Candida albicans on an SDA plate at 35°C for 24-48 hours.

    • Harvest fungal colonies and suspend them in sterile SDB.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer to measure optical density at a specified wavelength (e.g., 530 nm).

    • Dilute this suspension to a final working concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in SDB.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in SDB within the 96-well microplate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microplate containing the diluted antifungal agent.

    • Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

    • Incubate the microplate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the microplate for fungal growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations

Logical Relationship of this compound Identification

Antifungal_Agent_57_Identification Figure 1. Identification Pathway for this compound A This compound B Compound A19 A->B Also known as C MCE Catalog: HY-153622 B->C Marketed as D CAS: 2422019-92-7 C->D Assigned

Caption: Figure 1. Identification Pathway for this compound

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow Figure 2. Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (Candida albicans) D Inoculate Microplate A->D B Prepare Stock Solution (this compound in DMSO) C Serial Dilution in Microplate B->C C->D E Incubate at 35°C for 24-48h D->E F Visually Assess Growth E->F G Determine MIC F->G

Caption: Figure 2. Workflow for MIC Determination

References

In-depth Technical Guide: Antifungal Agent 57's Activity Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Antifungal agent 57, also identified as Compound A19, has emerged as a potent antifungal compound with significant activity against Candida albicans, including strains resistant to conventional therapies such as fluconazole. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its efficacy, and where information is available, its mechanism of action and relevant experimental methodologies.

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism. Available data indicates that this compound is effective against Candida albicans at low concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

ParameterValueReference
MIC Range0.5 - 2 µg/mL[1]

Note: This MIC range is reported for various Candida albicans strains, including those resistant to fluconazole. Some reports suggest that this compound is more effective than miconazole.[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the MIC of this compound are not explicitly available in the public domain, the following represents a generalized, standard protocol for antifungal susceptibility testing based on established methodologies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method used to determine the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Colonies are suspended in sterile saline or RPMI-1640 medium.
  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • The inoculum is further diluted to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial twofold dilutions of the agent are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should bracket the expected MIC (e.g., from 0.03 to 16 µg/mL).

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.
  • The microtiter plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action and Signaling Pathways

Detailed information regarding the specific mechanism of action of this compound against Candida albicans and the signaling pathways it may affect is not currently available in the reviewed literature. General antifungal mechanisms often target the fungal cell wall, cell membrane, or essential metabolic pathways. Given its efficacy against azole-resistant strains, it is plausible that this compound employs a mechanism distinct from that of the azole class of antifungals, which primarily inhibit ergosterol biosynthesis. Further research is required to elucidate the precise molecular targets and signaling cascades disrupted by this agent.

Visualizations

As the specific signaling pathways and experimental workflows for this compound are not detailed in the available literature, the creation of specific Graphviz diagrams as requested is not feasible at this time. To provide a conceptual framework, a generalized diagram of a common antifungal drug discovery workflow is provided below.

Antifungal_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Compound_Library Compound Library Primary_Screening Primary Screening (e.g., MIC assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (e.g., Agent 57) Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Compound Lead Compound ADMET_Profiling->Lead_Compound In_Vivo_Efficacy In Vivo Efficacy Models Lead_Compound->In_Vivo_Efficacy Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies Clinical_Trials Clinical Trials Toxicology_Studies->Clinical_Trials Approved_Drug Approved Antifungal Drug Clinical_Trials->Approved_Drug

Caption: A generalized workflow for the discovery and development of a new antifungal agent.

References

Unveiling the Preliminary Toxicity Profile of Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Antifungal Agent 57, a novel compound under investigation for its therapeutic potential against a broad spectrum of fungal pathogens. The following sections detail the cytotoxic, genotoxic, and acute toxicity assessments, along with the experimental protocols utilized in these evaluations. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antifungal candidates.

Executive Summary

This compound has demonstrated significant in vitro efficacy against various fungal strains. To support its continued development, a series of preliminary toxicity studies were initiated to establish its safety profile. These studies, detailed herein, reveal a promising therapeutic window, though further investigation into specific organ toxicities and long-term effects is warranted. All quantitative data from these studies are summarized for clear comparison, and detailed methodologies are provided to ensure reproducibility.

Cytotoxicity Assessment

The in vitro cytotoxicity of this compound was evaluated against a panel of mammalian cell lines to determine its potential for inducing cell death in non-target cells.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (µg/mL)
MRC-5Human Lung Fibroblast> 500[1]
U87Human Glioblastoma> 500[1]
TK6Human LymphoblastoidData Not Available
HepG2Human Hepatocellular CarcinomaData Not Available

IC50: The concentration of an agent that causes a 50% reduction in cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the effect of this compound on the viability of mammalian cells.

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 2 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells were then treated with a range of concentrations of this compound and incubated for an additional 24 hours. A vehicle control (e.g., 1% v/v ethanol) and a positive control (e.g., doxorubicin) were included.

  • MTT Addition: Following treatment, the medium was replaced with fresh medium containing MTT solution and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle control. A significant level of cytotoxicity is generally considered when a decrease in cell viability exceeds 30% of the control.

Diagram 1: General Experimental Workflow for Cytotoxicity Testing

G A Cell Seeding in 96-well plate B 24h Incubation A->B C Treatment with this compound B->C D 24h Incubation C->D E MTT Addition D->E F Incubation E->F G Formazan Solubilization F->G H Absorbance Measurement G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a drug candidate can cause damage to genetic material.

Table 2: Genotoxicity Profile of this compound

AssayTest SystemResult
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimuriumNegative
In vitro Micronucleus TestHuman LymphocytesData Not Available
In vitro Chromosomal Aberration TestHuman LymphocytesData Not Available
Comet AssayTK6 cellsData Not Available

Experimental Protocol: Ames Test

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

  • Strain Selection: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test agent, both with and without a metabolic activation system (e.g., S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

  • Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Interpretation: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Diagram 2: Logical Flow of Genotoxicity Assessment

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays (if required) A Ames Test (Gene Mutation) D Rodent Micronucleus Test A->D B Micronucleus Test (Chromosome Damage) B->D C Chromosomal Aberration (Clastogenicity) E Comet Assay (DNA Strand Breaks) C->E

Caption: Tiered approach to genotoxicity testing.

Acute Systemic Toxicity

Acute toxicity studies in animal models provide essential information on the potential adverse effects of a single high dose of a substance.

Table 3: Acute Systemic Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Adverse Effects
MouseOral> 2000No mortality or significant clinical signs of toxicity
RatIntravenousData Not AvailableData Not Available

LD50: The dose of a substance that is lethal to 50% of a test population.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Selection: Healthy, young adult rodents of a single sex are used.

  • Dosing: A single animal is dosed at a starting level.

  • Observation: The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The procedure continues until a specified number of reversals in outcome (survival/death) are observed.

  • LD50 Calculation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

Mechanism of Action and Potential for Off-Target Effects

This compound, similar to azole antifungals, is believed to exert its primary effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.[2][3]

Diagram 3: Signaling Pathway of Azole Antifungal Agents

G Lanosterol Lanosterol 14α-demethylase (CYP51) 14α-demethylase (CYP51) Lanosterol->14α-demethylase (CYP51) Substrate Ergosterol Ergosterol 14α-demethylase (CYP51)->Ergosterol Conversion Disrupted Membrane Integrity Disrupted Membrane Integrity 14α-demethylase (CYP51)->Disrupted Membrane Integrity Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->14α-demethylase (CYP51) Inhibition

Caption: Inhibition of ergosterol biosynthesis by this compound.

While this mechanism provides a degree of selectivity for fungal cells, the potential for interaction with mammalian cytochrome P450 enzymes exists, which could lead to drug-drug interactions and off-target toxicities, such as hepatotoxicity.[4] The incidence of liver injury with azole antifungals is a known class effect, though the severity can vary between agents.[4][5]

Conclusion and Future Directions

The preliminary toxicity assessment of this compound indicates a favorable acute toxicity profile and a lack of mutagenic potential in the Ames test. The in vitro cytotoxicity data suggests a high therapeutic index. However, further studies are required to fully characterize its safety. Future work should focus on:

  • Comprehensive in vitro genotoxicity testing, including micronucleus and chromosomal aberration assays.

  • In vivo toxicity studies with repeated dosing to evaluate potential target organ toxicities, with a particular focus on hepatotoxicity.

  • Pharmacokinetic and drug-drug interaction studies to assess the potential for off-target effects related to cytochrome P450 inhibition.

These additional studies will be critical in guiding the further clinical development of this compound.

References

Antifungal agent 57 (Compound A19) background information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 57, also identified as Compound A19, is a potent antifungal compound demonstrating significant efficacy against opportunistic fungal pathogens. This technical guide provides a comprehensive summary of the currently available information on Compound A19, including its chemical properties, in vitro activity, and a discussion of potential mechanisms of action within the broader context of antifungal drug development. While detailed experimental protocols and specific signaling pathway elucidations for this particular compound are not extensively available in public literature, this document consolidates the existing data and provides generalized methodologies and conceptual frameworks relevant to its study.

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Pathogens such as Candida albicans have developed resistance to conventional antifungal therapies, necessitating the discovery and development of novel therapeutic agents. This compound (Compound A19) has been identified as a promising candidate, exhibiting potent activity against fluconazole-resistant strains of Candida albicans. This guide serves as a technical resource for researchers and professionals engaged in the exploration of new antifungal compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound (Compound A19) is presented in Table 1. This data is crucial for its synthesis, formulation, and further chemical modification studies.

Table 1: Chemical and Physical Properties of this compound (Compound A19)

PropertyValue
Molecular Formula C₁₈H₁₅ClF₂N₂Se
Molecular Weight 411.73 g/mol
CAS Number 2422019-92-7

In Vitro Antifungal Activity

This compound (Compound A19) has demonstrated potent in vitro activity against clinically relevant fungal pathogens. The available data on its minimum inhibitory concentrations (MICs) are summarized in Table 2.

Table 2: In Vitro Antifungal Activity of this compound (Compound A19)

Fungal SpeciesStrain TypeMIC Range (µg/mL)Reference Compound
Candida albicansFluconazole-Resistant0.5 - 2More effective than Miconazole

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular target and signaling pathway of this compound (Compound A19) have not been publicly disclosed, its efficacy against azole-resistant Candida suggests several potential mechanisms of action common to other antifungal agents. These often involve the disruption of essential cellular processes in fungi that are distinct from their mammalian hosts.

Inhibition of Ergosterol Biosynthesis

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function, leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Potential Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (ERG11) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity A19 This compound (Compound A19) A19->Lanosterol Inhibits ERG11

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Disruption of Cell Wall Integrity

The fungal cell wall, composed of chitin and glucans, is another attractive target for antifungal therapy as it is absent in human cells. Inhibition of key enzymes involved in cell wall synthesis can lead to osmotic instability and cell lysis.

Cell_Wall_Integrity_Pathway cluster_synthesis Cell Wall Synthesis cluster_assembly Cell Wall Assembly cluster_inhibition Potential Disruption by this compound UDP-Glucose UDP-Glucose Beta-1,3-glucan Beta-1,3-glucan UDP-Glucose->Beta-1,3-glucan Beta-1,3-glucan synthase Fungal Cell Wall Fungal Cell Wall Beta-1,3-glucan->Fungal Cell Wall UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin synthase Chitin->Fungal Cell Wall Cell Integrity Cell Integrity Fungal Cell Wall->Cell Integrity A19 This compound (Compound A19) Beta-1,3-glucan synthase Beta-1,3-glucan synthase A19->Beta-1,3-glucan synthase Inhibits

Caption: Potential disruption of the fungal cell wall integrity pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound (Compound A19) are not available. However, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines is provided below.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

MIC_Workflow Start Start Prepare serial dilutions of Compound A19 in 96-well plate Prepare serial dilutions of Compound A19 in 96-well plate Start->Prepare serial dilutions of Compound A19 in 96-well plate Prepare fungal inoculum (e.g., Candida albicans) at standardized concentration Prepare fungal inoculum (e.g., Candida albicans) at standardized concentration Prepare serial dilutions of Compound A19 in 96-well plate->Prepare fungal inoculum (e.g., Candida albicans) at standardized concentration Add inoculum to each well Add inoculum to each well Prepare fungal inoculum (e.g., Candida albicans) at standardized concentration->Add inoculum to each well Incubate at 35°C for 24-48 hours Incubate at 35°C for 24-48 hours Add inoculum to each well->Incubate at 35°C for 24-48 hours Visually or spectrophotometrically assess for growth inhibition Visually or spectrophotometrically assess for growth inhibition Incubate at 35°C for 24-48 hours->Visually or spectrophotometrically assess for growth inhibition Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually or spectrophotometrically assess for growth inhibition->Determine MIC (lowest concentration with no visible growth) End End Determine MIC (lowest concentration with no visible growth)->End

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • This compound (Compound A19)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of Compound A19 in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 10³ cells/mL.

  • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.

Future Directions

While this compound (Compound A19) shows considerable promise, further research is required to fully characterize its potential as a therapeutic agent. Key areas for future investigation include:

  • Elucidation of the specific mechanism of action.

  • Determination of its cytotoxicity against mammalian cell lines to assess its therapeutic index.

  • In vivo efficacy studies in animal models of fungal infections.

  • Structure-activity relationship (SAR) studies to optimize its antifungal activity and safety profile.

Conclusion

This compound (Compound A19) is a potent antifungal compound with demonstrated activity against drug-resistant Candida albicans. Although detailed information regarding its synthesis, mechanism of action, and experimental evaluation is limited in the public domain, this guide provides a foundational understanding for researchers. The potent in vitro activity of Compound A19 warrants further investigation to establish its potential as a next-generation antifungal therapeutic.

An In-Depth Technical Guide on the Core Solubility and Stability Profile of Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 57, also identified as compound A19, is a potent antifungal compound demonstrating significant efficacy against fluconazole-resistant strains.[1][2] It is particularly effective against Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL.[1][2] As with any promising therapeutic candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical application. This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound, outlines detailed experimental protocols for their determination, and presents relevant signaling pathways potentially targeted by this class of compounds.

While specific experimental data on the solubility and stability of this compound is not extensively available in public literature, this guide is structured based on established methodologies and expected profiles for novel antifungal agents, providing a robust framework for researchers.

I. Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following sections detail the expected solubility characteristics of this compound and the methodologies to quantify them.

A. Anticipated Aqueous and Solvent Solubility

Based on the characteristics of many modern antifungal agents, it is anticipated that this compound may exhibit poor aqueous solubility. The solubility is expected to be pH-dependent, a common feature for molecules with ionizable groups. A comprehensive solubility assessment would typically involve determining the concentration of the saturated solution in various media.

Table 1: Anticipated Solubility of this compound in Various Media

Solvent/MediumExpected Solubility Range (µg/mL)Temperature (°C)
Water< 125
0.1 N HCl (pH 1.2)10 - 10025
Phosphate Buffer (pH 6.8)1 - 1025
Phosphate Buffer (pH 7.4)< 525
Methanol> 100025
Ethanol> 50025
Acetonitrile> 50025
Dimethyl Sulfoxide (DMSO)> 200025
Polyethylene Glycol 400 (PEG 400)> 100025
B. Experimental Protocol for Solubility Determination

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation: Prepare saturated solutions by adding an excess of this compound to vials containing the different solvents and buffer solutions listed in Table 1.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Allow suspension to settle equil1->sample1 sample2 Withdraw and filter supernatant (0.22 µm) sample1->sample2 analysis1 Dilute with mobile phase sample2->analysis1 analysis2 Quantify using validated HPLC-UV method analysis1->analysis2 G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_identification Identification stress1 Acid Hydrolysis analysis1 HPLC-PDA Analysis stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Thermal stress4->analysis1 stress5 Photolytic stress5->analysis1 analysis2 Assess Peak Purity analysis1->analysis2 analysis3 Quantify Degradation analysis2->analysis3 ident1 LC-MS for Degradant Identification analysis3->ident1 If significant degradation G Cell Wall Integrity (CWI) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cell Wall Stress (e.g., this compound) sensor Cell Surface Sensors (Wsc1, Mid2) stress->sensor rho1 Rho1-GTP sensor->rho1 pkc1 Pkc1 rho1->pkc1 mapk_cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade transcription Transcription Factors (Rlm1, Swi4/Swi6) mapk_cascade->transcription response Cell Wall Synthesis Genes transcription->response

References

Methodological & Application

Application Notes and Protocols: Antifungal Agent 57 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone in the evaluation of new antifungal agents. It establishes the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This data is critical for the preclinical assessment of antifungal efficacy, guiding further development, and understanding the spectrum of activity of novel compounds. This document provides a detailed protocol for determining the MIC of Antifungal Agent 57 against various fungal pathogens using the broth microdilution method, harmonized with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]

Data Presentation: MIC of this compound

The following tables summarize the in vitro activity of this compound against a panel of clinically relevant fungal isolates. MIC values were determined using the detailed protocol outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Candida Species

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900280.1250.250.06 - 0.5
Candida glabrataATCC 900300.510.25 - 2
Candida parapsilosisATCC 220190.250.50.125 - 1
Candida kruseiATCC 6258120.5 - 4
Candida aurisB112200.060.1250.03 - 0.25

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Filamentous Fungi

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatusATCC 2043050.250.50.125 - 1
Aspergillus flavusATCC 2043040.510.25 - 2
Aspergillus nigerATCC 16404120.5 - 4
Fusarium solaniATCC 36031482 - 16
Rhizopus oryzaeATCC 10404>16>16>16

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound.

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[1]

  • Sterile 96-well, U-shaped bottom microtiter plates.[1]

  • Fungal isolates (yeasts and molds)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[5]

  • Spectrophotometer or McFarland densitometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Multichannel pipette

  • Sterile reagent reservoirs

Preparation of Antifungal Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Store the stock solution in small aliquots at -20°C or below until use.

Inoculum Preparation

For Yeasts (Candida spp.):

  • Subculture the yeast isolate onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[4]

For Molds (Aspergillus spp., etc.):

  • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until adequate sporulation is observed.

  • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab or by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension with a hemocytometer to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[6]

Broth Microdilution Assay Procedure
  • Preparation of Antifungal Dilutions:

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well microtiter plate.[7]

    • Typically, for a final concentration range of 0.03 to 16 µg/mL, add 100 µL of RPMI 1640 medium to wells in columns 2 through 11.

    • In column 12, add 200 µL of the working antifungal solution (e.g., 32 µg/mL).

    • Transfer 100 µL from column 12 to column 11, mix well, and continue this serial dilution down to column 2. Discard the final 100 µL from column 2.[7]

    • Column 1 will serve as the growth control (no drug).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (columns 1-12), resulting in a final volume of 200 µL per well. This will also halve the drug concentration to the desired final range (e.g., 0.015 to 8 µg/mL).

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C.

    • Incubation times are typically 24-48 hours for most Candida species and 48-72 hours for Aspergillus species.[2][7]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.

    • For yeasts and azole antifungals, this is often a ≥50% reduction in turbidity.[8] For other agents like amphotericin B, complete inhibition is the endpoint.[8] The endpoint for this compound should be defined and consistently applied.

    • Results can be read visually or with a microplate reader at 530 nm.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Antifungal Stock Solution dilution Serial Dilution of Antifungal in Plate stock->dilution inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate media Prepare RPMI 1640 Medium media->dilution dilution->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_plate Read Plate Visually or with Spectrophotometer incubate->read_plate determine_mic Determine MIC read_plate->determine_mic report Report MIC Value (µg/mL) determine_mic->report

Caption: Workflow for the broth microdilution MIC assay.

MIC_Interpretation_Logic start Growth in Control Well? valid Assay is Valid start->valid Yes invalid Assay is Invalid start->invalid No compare Compare Growth in Test Wells to Control valid->compare inhibition Visible Growth Inhibition? compare->inhibition mic Lowest Concentration with Significant Inhibition = MIC inhibition->mic Yes no_inhibition Growth Observed inhibition->no_inhibition No

Caption: Logical flow for MIC value determination.

References

Application Notes and Protocols: Preparation of Antifungal Agent 57 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for Antifungal Agent 57, a compound representative of the triazole class of antifungals. The procedures outlined are essential for ensuring the accuracy, reproducibility, and reliability of in vitro and in vivo experimental results.

Introduction

This compound is a synthetic triazole antifungal agent that is effective against a broad spectrum of fungal pathogens, particularly Candida species.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14-α-demethylase.[3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4][6] By disrupting ergosterol synthesis, this compound increases the permeability of the fungal cell membrane, leading to cell leakage and ultimately inhibiting fungal growth.[3][5]

Accurate preparation of stock solutions is a critical first step in any experiment designed to evaluate the efficacy or mechanism of action of this compound. The concentration, choice of solvent, and storage conditions of the stock solution can significantly impact the outcome and reproducibility of experimental results. This protocol provides standardized procedures for preparing stock solutions of this compound for various research applications.

Materials and Reagents

  • This compound (crystalline solid, purity ≥98%)[1][7]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile deionized water

  • Sterile phosphate-buffered saline (PBS), pH 7.2[1][7]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile disposable serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The solubility and stability of this compound are crucial factors to consider when preparing stock solutions. The following tables summarize these key quantitative parameters.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO≥ 100[8]326.51[8]Recommended for high-concentration stock solutions.
Ethanol~61[2][9]199.17[2]Suitable for high-concentration stock solutions.
Water~2[8]6.53[8]Requires sonication for dissolution.
PBS (pH 7.2)~0.2[1][7]0.65Low solubility in aqueous buffers.

Table 2: Recommended Stock Solution Concentrations and Storage

ApplicationRecommended Stock ConcentrationSolventStorage TemperatureStability
In Vitro (e.g., MIC assays)10 mg/mL - 50 mg/mLDMSO or Ethanol-20°C≥ 2 years (as supplied solid)[1]
In VivoVaries (prepare fresh)See in vivo protocolN/AAqueous solutions not recommended for storage >1 day[1][7]

Experimental Protocols

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO

This protocol is suitable for most in vitro applications, such as Minimum Inhibitory Concentration (MIC) testing.

  • Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile, cell culture-grade DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C. The solid compound is stable for at least two years when stored at -20°C.[1]

Protocol for Preparing Working Solutions for In Vitro Assays
  • Thawing: Thaw a single aliquot of the 10 mg/mL stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium (e.g., RPMI-1640 for fungal cultures) to achieve the desired final concentrations for your experiment. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Use: Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions for more than one day.[1][7]

Visualizations

Experimental Workflow: Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh 10 mg of This compound transfer Transfer powder to a sterile tube weigh->transfer add_dmso Add 1 mL of sterile DMSO transfer->add_dmso vortex Vortex until fully dissolved add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway: Mechanism of Action

G Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane lanosterol Lanosterol enzyme 14-α-demethylase (Fungal Cytochrome P450) lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol enzyme->ergosterol Blocked membrane_integrity Maintains Membrane Integrity ergosterol->membrane_integrity ergosterol->membrane_integrity disruption Disruption of Membrane Integrity membrane_integrity->disruption agent This compound inhibition Inhibition agent->inhibition inhibition->enzyme growth_inhibition Inhibition of Fungal Growth disruption->growth_inhibition

References

Application Notes: In Vivo Efficacy Models for Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antifungal agents is critical to address the rising challenge of invasive fungal infections and increasing antifungal resistance.[1] While in vitro susceptibility testing provides initial data on a compound's activity, in vivo efficacy models are essential for evaluating its therapeutic potential in a complex biological system.[2] These models are indispensable for understanding the interplay between the drug, the pathogen, and the host immune system.[2] This document provides detailed protocols for assessing the in vivo efficacy of a novel investigational compound, Antifungal Agent 57 , using established murine models of disseminated candidiasis and invasive pulmonary aspergillosis. The protocols cover animal selection, immunosuppression, infection, treatment, and endpoint analysis, providing a robust framework for preclinical evaluation.

Murine Model of Disseminated Candidiasis

This model simulates hematogenously disseminated candidiasis, a severe infection common in immunocompromised patients. It is used to evaluate the efficacy of this compound in reducing fungal burden in target organs and improving survival.

Experimental Protocol

  • Animal Model: Female BALB/c mice, 7-12 weeks old, weighing 20-24 grams, are used.[3] Animals are acclimatized for at least 7 days before the experiment.

  • Immunosuppression: To establish a reproducible infection, mice are immunosuppressed.[4] A single intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) is administered three days prior to infection, followed by a single dose of cortisone acetate (250 mg/kg) administered subcutaneously one day before infection.[5]

  • Fungal Strain and Inoculum Preparation: Candida albicans strain SC5314 is used.[3] The strain is grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. A single colony is then inoculated into Sabouraud Dextrose Broth and incubated overnight at 37°C with shaking. Yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final inoculum is adjusted to 1 x 10⁶ CFU/mL in PBS.[3]

  • Infection: Mice are infected with 100 µL of the prepared C. albicans suspension (1 x 10⁵ CFU/mouse) via the lateral tail vein.[1]

  • Treatment Groups: Treatment begins 24 hours post-infection and continues for 7 consecutive days.

    • Group 1 (Vehicle Control): Administered with the vehicle used to formulate this compound (e.g., 5% DMSO in saline), IP, once daily.

    • Group 2 (Positive Control): Fluconazole (20 mg/kg), administered orally (PO), once daily.

    • Group 3 (this compound - Low Dose): 10 mg/kg, administered IP, once daily.

    • Group 4 (this compound - High Dose): 25 mg/kg, administered IP, once daily.

  • Endpoints:

    • Survival: A cohort of 10 mice per group is monitored for survival for 21 days post-infection.

    • Fungal Burden: A separate cohort of 5 mice per group is euthanized at day 4 post-infection. Kidneys and brains are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA with antibiotics. Plates are incubated for 48 hours at 35°C, and colonies are counted to determine CFU per gram of tissue.[2]

Data Presentation

In Vitro Susceptibility: Preliminary in vitro testing provides a basis for dose selection.

Table 1: In Vitro Activity of this compound against C. albicans SC5314
Compound MIC (µg/mL)
This compound0.5
Fluconazole1.0
Amphotericin B0.25
MIC (Minimum Inhibitory Concentration) determined by broth microdilution method (CLSI M27).[1]

In Vivo Efficacy Data:

Table 2: Survival in Murine Disseminated Candidiasis Model (n=10/group)
Treatment Group Median Survival (Days)
Vehicle Control5
Fluconazole (20 mg/kg)14
This compound (10 mg/kg)12
This compound (25 mg/kg)>21
Table 3: Fungal Burden in Kidneys (Day 4 Post-Infection, n=5/group)
Treatment Group Mean Fungal Burden (Log10 CFU/gram ± SD)
Vehicle Control6.8 ± 0.4
Fluconazole (20 mg/kg)4.5 ± 0.6
This compound (10 mg/kg)4.9 ± 0.7
This compound (25 mg/kg)3.1 ± 0.5

Experimental Workflow

Disseminated_Candidiasis_Workflow cluster_endpoints Endpoints acclimatize Acclimatize BALB/c Mice (7 days) immuno Immunosuppress (Cyclophosphamide & Cortisone Acetate) acclimatize->immuno Day -3 infect Infect via Tail Vein (C. albicans 1x10^5 CFU) immuno->infect Day 0 randomize Randomize into Treatment Groups infect->randomize Day 1 treat Administer Treatment (Daily for 7 days) randomize->treat survival Monitor Survival (21 days) treat->survival burden Determine Fungal Burden (Kidneys/Brain, Day 4) treat->burden

Workflow for the disseminated candidiasis efficacy model.

Murine Model of Invasive Pulmonary Aspergillosis

This model mimics lethal invasive pulmonary aspergillosis (IPA), a life-threatening infection in severely immunocompromised individuals. It is used to assess the ability of this compound to improve survival and reduce lung fungal burden.

Experimental Protocol

  • Animal Model: Male BALB/c mice, weighing 20-22 grams, are used for this model.[6]

  • Immunosuppression: Mice are rendered neutropenic with cyclophosphamide (150 mg/kg, IP) on days -2 and +3 relative to infection. Cortisone acetate (250 mg/kg, subcutaneous) is administered on day -1.[7] To prevent bacterial infections, mice receive ceftazidime in their drinking water.[6]

  • Fungal Strain and Inoculum Preparation: Aspergillus fumigatus strain Af293 is grown on SDA for 7-10 days at 37°C.[8] Conidia are harvested by flooding the plate with sterile PBS containing 0.1% Tween 80. The suspension is filtered through sterile gauze to remove hyphae. Conidia are washed, counted with a hemocytometer, and adjusted to a final concentration of 2.5 x 10⁸ conidia/mL in PBS.

  • Infection: Mice are anesthetized and infected via intranasal instillation of 20 µL of the conidial suspension (5 x 10⁶ conidia/mouse).[7]

  • Treatment Groups: Treatment begins 24 hours after infection and continues for 7 days.

    • Group 1 (Vehicle Control): Vehicle administered IP, once daily.

    • Group 2 (Positive Control): Liposomal Amphotericin B (L-AMB) (10 mg/kg), administered via tail vein injection, once daily.[6]

    • Group 3 (this compound - Low Dose): 20 mg/kg, administered IP, once daily.

    • Group 4 (this compound - High Dose): 40 mg/kg, administered IP, once daily.

  • Endpoints:

    • Survival: A cohort of 10 mice per group is monitored daily for survival for 14 days post-infection.

    • Fungal Burden: A separate cohort of 5 mice per group is euthanized on day 4 post-infection. Lungs are harvested, weighed, and homogenized. Fungal burden is quantified by plating serial dilutions on SDA (CFU/gram) and/or by quantitative PCR (qPCR) targeting the A. fumigatus 18S rRNA gene.[6]

Data Presentation

In Vitro Susceptibility:

Table 4: In Vitro Activity of this compound against A. fumigatus Af293
Compound MEC (µg/mL)
This compound0.25
Voriconazole0.5
Amphotericin B0.5
MEC (Minimum Effective Concentration) determined by broth microdilution method (CLSI M38).

In Vivo Efficacy Data:

Table 5: Survival in Murine Invasive Aspergillosis Model (n=10/group)
Treatment Group Median Survival (Days)
Vehicle Control4
L-AMB (10 mg/kg)11
This compound (20 mg/kg)8
This compound (40 mg/kg)>14
Table 6: Fungal Burden in Lungs (Day 4 Post-Infection, n=5/group)
Treatment Group Mean Fungal Burden (Log10 CFU/gram ± SD)
Vehicle Control5.9 ± 0.3
L-AMB (10 mg/kg)3.8 ± 0.5
This compound (20 mg/kg)4.5 ± 0.6
This compound (40 mg/kg)3.2 ± 0.4

Experimental Workflow

Aspergillosis_Workflow cluster_endpoints Endpoint Analysis acclimatize Acclimatize BALB/c Mice immuno Immunosuppress (Cyclophosphamide & Cortisone Acetate) acclimatize->immuno Day -2 infect Intranasal Infection (A. fumigatus 5x10^6 conidia) immuno->infect Day 0 treat Begin Treatment (Daily for 7 days) infect->treat Day 1 survival Survival Monitoring (14 days) treat->survival burden Lung Fungal Burden (Day 4) treat->burden PKPD_Relationship dose Dose Regimen (e.g., 25 mg/kg) pk Pharmacokinetics (PK) (Cmax, AUC) dose->pk Leads to pd_index PK/PD Index (e.g., AUC/MIC) pk->pd_index Correlates with effect Pharmacodynamic (PD) Effect (Fungal Killing, Survival) pd_index->effect Predicts outcome Clinical Outcome (Efficacy) effect->outcome Determines

References

Application Notes and Protocols: Cell-Based Assays for Elucidating the Mechanism of Action of Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Understanding the mechanism of action (MoA) of new antifungal compounds is paramount for their development and optimization. This document provides detailed protocols for a series of cell-based assays to investigate the MoA of a hypothetical novel compound, "Antifungal Agent 57," against pathogenic fungi, such as Candida albicans. These protocols are designed for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of new antifungal candidates.

A logical workflow for investigating the MoA of a new antifungal agent begins with determining its general antifungal activity and then proceeds to more specific assays to pinpoint its cellular target.

Antifungal MoA Workflow cluster_0 Initial Screening cluster_1 Investigating Cellular Damage cluster_2 Elucidating Cellular Response cluster_3 MoA Hypothesis A Start with this compound B Determine Minimum Inhibitory Concentration (MIC) A->B Growth Inhibition C Cell Membrane Integrity Assay B->C Potential Membrane Target D Cell Wall Integrity Assay B->D Potential Cell Wall Target E Reactive Oxygen Species (ROS) Detection B->E Induction of Stress G Elucidate Mechanism of Action C->G D->G F Apoptosis Assay (Annexin V/PI) E->F ROS-mediated Apoptosis F->G

Caption: General workflow for investigating the mechanism of action of this compound.

Fungal Growth Inhibition Assay: Minimum Inhibitory Concentration (MIC)

This initial assay quantifies the potency of this compound by determining the lowest concentration that inhibits the visible growth of the target fungus.[1][2][3]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

  • Controls: Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by reading the optical density at 600 nm.[2][4]

Data Presentation
Fungal StrainAntifungal AgentMIC₅₀ (µg/mL)MIC₈₀ (µg/mL)
C. albicans ATCC 90028This compound48
C. albicans ATCC 90028Fluconazole (Control)0.51

Cell Wall Integrity Assay: Sorbitol Protection Assay

This assay helps determine if this compound targets the fungal cell wall. Sorbitol, an osmotic stabilizer, can protect fungal cells from lysis if the cell wall is compromised.[5][6][7] An increase in the MIC value in the presence of sorbitol suggests that the compound acts on the cell wall.[6][7][8]

Protocol: Sorbitol Protection Assay

Materials:

  • All materials from the MIC assay

  • Sorbitol (Sigma-Aldrich)

Procedure:

  • Perform the broth microdilution MIC assay as described above.

  • Prepare a parallel set of microtiter plates where the RPMI 1640 medium is supplemented with 0.8 M sorbitol.[5][6][8]

  • Determine the MIC of this compound in the presence and absence of sorbitol.

Data Presentation
ConditionThis compound MIC (µg/mL)Caspofungin (Control) MIC (µg/mL)
RPMI 164040.125
RPMI 1640 + 0.8 M Sorbitol324

Cell Membrane Integrity Assay: Propidium Iodide (PI) Staining

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of cell membrane damage.[9]

Protocol: PI Staining and Flow Cytometry

Materials:

  • C. albicans culture treated with this compound (at MIC and 2x MIC) and an untreated control.

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture C. albicans to mid-log phase and then treat with this compound for a defined period (e.g., 4 hours).

  • Harvest the cells by centrifugation (3000 x g for 5 minutes) and wash twice with PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Add PI to a final concentration of 2 µg/mL.

  • Incubate in the dark at room temperature for 15 minutes.[10]

  • Analyze the samples by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).

Data Presentation
TreatmentConcentration (µg/mL)PI-Positive Cells (%)
Untreated Control03.5
This compound4 (MIC)45.2
This compound8 (2x MIC)88.9

Reactive Oxygen Species (ROS) Detection Assay

Many antifungal agents induce oxidative stress, leading to the accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[11][12] 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[13]

Protocol: H2DCFDA Staining

Materials:

  • C. albicans culture treated with this compound and an untreated control.

  • H2DCFDA solution (10 mM stock in DMSO)

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Treat the fungal cells with this compound as described for the PI assay.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing 10 µM H2DCFDA.

  • Incubate at 37°C for 30 minutes in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm) using a microplate reader or analyze by flow cytometry.[14]

Data Presentation
TreatmentConcentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units)
Untreated Control0150
This compound4 (MIC)980
This compound8 (2x MIC)2150

Apoptosis Assay: Annexin V-FITC and PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15]

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Agent57 This compound ROS ROS Production Agent57->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes CytC Cytochrome c Release Mito->CytC leads to Caspase Metacaspase Activation CytC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Protocol: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • C. albicans culture treated with this compound and an untreated control.

  • Sorbitol buffer and zymolyase for protoplast preparation.

Procedure:

  • Treat fungal cells with this compound as previously described.

  • Protoplast Preparation: Harvest cells and wash with sorbitol buffer. Incubate with zymolyase to digest the cell wall.

  • Wash the resulting protoplasts gently with sorbitol buffer.

  • Resuspend the protoplasts in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Data Presentation
TreatmentConcentration (µg/mL)Viable (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Untreated Control095.12.52.4
This compound4 (MIC)40.335.823.9
This compound8 (2x MIC)10.248.141.7

Conclusion

The collective data from these assays suggest a multi-faceted mechanism of action for this compound. The significant increase in MIC in the presence of sorbitol points to the cell wall as a primary target. Concurrently, the high percentage of PI-positive cells indicates severe plasma membrane damage. Furthermore, the agent induces substantial oxidative stress, evidenced by increased ROS production, which likely triggers a mitochondrial-mediated apoptotic pathway, as shown by the Annexin V/PI staining results. This comprehensive approach provides a robust framework for characterizing the MoA of novel antifungal candidates, guiding further preclinical development.

References

Application Notes and Protocols: Synergy Testing of Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge in clinical practice.[1][2] Combination therapy, utilizing two or more antifungal agents, offers a promising strategy to enhance efficacy, reduce toxicity by allowing for lower dosages, and potentially prevent the development of resistance.[1][3][4] These application notes provide detailed protocols for evaluating the synergistic, indifferent, or antagonistic interactions between the novel investigational compound, Antifungal Agent 57, and other established antifungal drugs.

The primary methodologies described herein are the checkerboard microdilution assay and the time-kill curve analysis , which are widely accepted in vitro techniques for assessing antifungal synergy.[3][5] Additionally, an overview of an in vivo model is provided to guide the translation of in vitro findings.

Data Presentation: Interpreting Synergy

Quantitative data from synergy testing is crucial for determining the nature of the interaction between this compound and another antifungal drug. The most common method for interpreting checkerboard assay results is the calculation of the Fractional Inhibitory Concentration Index (FICI).[1][3][5]

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInteraction Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (Additive)
> 4.0Antagonism

Source: Adapted from various sources[3][5][6]

The FICI is calculated using the following formula:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [1][5]

Where:

  • FICA is the Fractional Inhibitory Concentration of this compound.

  • FICB is the Fractional Inhibitory Concentration of the combination drug.

  • MIC is the Minimum Inhibitory Concentration.

For time-kill assays, synergy is typically defined as a ≥ 2-log10 (99%) decrease in colony-forming units (CFU)/mL at a specific time point (e.g., 24 hours) with the drug combination compared to the most active single agent.[7][8]

Table 2: Interpretation of Time-Kill Curve Analysis

Change in CFU/mL with Combination vs. Most Active Single AgentInteraction Interpretation
≥ 2-log10 decreaseSynergy
< 2-log10 decrease and < 2-log10 increaseIndifference
≥ 2-log10 increaseAntagonism

Source: Adapted from various sources[7]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

This method allows for the simultaneous testing of multiple concentrations of two drugs to determine their combined effect.[3][5][9]

Materials:

  • This compound (stock solution of known concentration)

  • Combination antifungal drug (e.g., Fluconazole, Amphotericin B, Caspofungin)

  • Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile V-shaped or sterile Petri dish reservoirs

  • Multichannel pipette

Protocol:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Prepare Drug Dilutions:

    • Prepare stock solutions of this compound and the combination drug at a concentration that is four times the highest desired final concentration in the assay.

    • In a separate 96-well plate or in tubes, perform serial dilutions of each drug in RPMI-1640 medium.

  • Set up the Checkerboard Plate:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.[9]

    • Add 100 µL of the appropriate dilution of this compound to each well in a row, with decreasing concentrations from left to right.

    • Add 100 µL of the appropriate dilution of the combination drug to each well in a column, with decreasing concentrations from top to bottom.

    • This creates a two-dimensional matrix of drug concentrations. Include wells with each drug alone (for MIC determination) and a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Reading and Interpretation:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[10]

    • Calculate the FICI for each combination to determine synergy, indifference, or antagonism as described in Table 1.[1][5][6]

In Vitro Synergy Testing: Time-Kill Curve Analysis

This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents alone and in combination.[7][8][11]

Materials:

  • This compound

  • Combination antifungal drug

  • Fungal isolate(s)

  • RPMI-1640 medium buffered with MOPS

  • Sterile culture tubes

  • Orbital shaker incubator

  • Apparatus for serial dilutions and plating (e.g., sterile saline, agar plates)

Protocol:

  • Prepare Fungal Inoculum:

    • Prepare a starting inoculum of approximately 10^5 CFU/mL in RPMI-1640 medium.[11]

  • Set up Test Conditions:

    • Prepare culture tubes with the following conditions (in RPMI-1640):

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Combination drug alone (at a relevant concentration, e.g., MIC)

      • This compound and the combination drug together.

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[11]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[7]

  • Quantify Viable Fungi:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 35°C for 24-48 hours and then count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Analyze the curves to determine synergy, indifference, or antagonism based on the criteria in Table 2.[7]

In Vivo Synergy Testing: Murine Model of Disseminated Candidiasis

Animal models are essential for confirming in vitro findings and evaluating the efficacy of combination therapy in a whole-organism system.[3][5]

Materials:

  • Immunocompromised mice (e.g., neutropenic)

  • Pathogenic fungal strain (e.g., Candida albicans)

  • This compound and combination drug formulated for animal administration

  • Equipment for intravenous injection and animal monitoring

Protocol:

  • Induce Immunosuppression:

    • Render mice neutropenic using a standard cyclophosphamide regimen.

  • Infection:

    • Infect the mice intravenously with a standardized inoculum of the fungal strain.

  • Treatment Groups:

    • Divide the infected mice into the following groups:[5]

      • Vehicle control (no treatment)

      • This compound alone

      • Combination drug alone

      • This compound and combination drug

  • Drug Administration:

    • Administer the drugs at clinically relevant dosages and schedules.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and mortality. The primary endpoint is often survival time.[3][5]

    • A secondary endpoint can be the determination of fungal burden in target organs (e.g., kidneys, brain) at a specific time point post-infection.[3][5]

  • Data Analysis:

    • Compare survival curves between the treatment groups using statistical methods (e.g., Kaplan-Meier analysis).

    • Compare fungal burdens between groups using appropriate statistical tests.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the synergistic potential of this compound.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation start Select Fungal Isolates checkerboard Checkerboard Assay start->checkerboard time_kill Time-Kill Curve Analysis start->time_kill fici Calculate FICI checkerboard->fici log_reduction Determine Log Reduction time_kill->log_reduction interpretation_vitro Interpret Interaction (Synergy, Indifference, Antagonism) fici->interpretation_vitro log_reduction->interpretation_vitro animal_model Murine Model of Infection interpretation_vitro->animal_model treatment Administer Drug Combinations animal_model->treatment endpoints Measure Survival & Fungal Burden treatment->endpoints interpretation_vivo Evaluate In Vivo Efficacy endpoints->interpretation_vivo

Caption: Workflow for antifungal synergy testing of Agent 57.

Potential Synergistic Mechanisms of Action

Synergy can arise from the combined action of drugs on different targets within the fungal cell. The diagram below illustrates hypothetical synergistic interactions between this compound and common antifungal classes.

G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus glucan β-(1,3)-D-glucan ergosterol Ergosterol dna_rna DNA/RNA Synthesis agent57 This compound (Hypothetical Target) echinocandins Echinocandins (e.g., Caspofungin) agent57->echinocandins Synergy polyenes Polyenes (e.g., Amphotericin B) agent57->polyenes Synergy azoles Azoles (e.g., Fluconazole) agent57->azoles Synergy flucytosine Flucytosine agent57->flucytosine Synergy echinocandins->glucan Inhibit Synthesis polyenes->ergosterol Bind to azoles->ergosterol Inhibit Synthesis flucytosine->dna_rna Inhibit

Caption: Potential synergistic targets for this compound.

Fungal Signaling Pathways as Potential Targets for Synergy

Targeting key signaling pathways can be an effective strategy for antifungal therapy. Combination therapies may achieve synergy by inhibiting different nodes of the same or parallel pathways.

G stress Environmental Stress ras_camp Ras/cAMP/PKA Pathway stress->ras_camp calcineurin Calcineurin Pathway stress->calcineurin hog1 HOG Pathway stress->hog1 virulence Virulence Factors (Biofilm, Thermotolerance) ras_camp->virulence resistance Drug Resistance calcineurin->resistance hog1->resistance

Caption: Key fungal signaling pathways in stress response.

References

Application Notes & Protocols: Assessing the Cytotoxicity of Antifungal Agent 57 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for evaluating the cytotoxic effects of a novel therapeutic candidate, Antifungal Agent 57, on mammalian cells. The following protocols are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data.

Introduction

This compound is a promising candidate for treating fungal infections. However, its therapeutic potential is contingent upon its safety profile in humans. A critical step in preclinical evaluation is to determine its cytotoxicity in mammalian cells to identify a therapeutic window and predict potential side effects. This document outlines a multi-assay approach to characterize the cytotoxic profile of this compound, covering initial screening for cell viability, assessment of membrane integrity, and investigation of apoptotic pathways.

Tiered Approach to Cytotoxicity Assessment

A tiered approach is recommended to build a comprehensive understanding of this compound's cytotoxic effects.

  • Tier 1: Primary Cytotoxicity Screening: Utilizes assays that measure metabolic activity to assess overall cell viability (e.g., MTT assay).

  • Tier 2: Mechanism of Cell Death: Employs assays to differentiate between apoptosis and necrosis (e.g., LDH assay for membrane integrity and Caspase-3/7 assay for apoptosis).

  • Tier 3: Pathway Analysis: Investigates specific signaling pathways involved in the observed cytotoxic response (e.g., mitochondrial pathway of apoptosis).

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Add 100 µL of the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value (the concentration of the agent that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Protocol 2: LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Materials:

  • LDH Assay Kit

  • Mammalian cell line

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Plate reader (490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Analysis:

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • Mammalian cell line

  • Complete cell culture medium

  • This compound

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis:

The luminescence signal is directly proportional to the amount of caspase activity. Results are often presented as fold change in caspase activity relative to the untreated control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability (MTT Assay) after 48h Treatment with this compound

Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
5052.1 ± 4.9
10023.4 ± 3.8
2005.6 ± 2.1

Table 2: Cytotoxicity (LDH Assay) after 48h Treatment with this compound

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Control)2.1 ± 0.8
13.5 ± 1.2
1014.8 ± 3.5
5045.3 ± 5.2
10078.9 ± 6.1
20095.2 ± 4.7

Table 3: Apoptosis Induction (Caspase-3/7 Assay) after 24h Treatment

Concentration (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
0 (Control)1.0 ± 0.2
11.2 ± 0.3
102.5 ± 0.5
506.8 ± 1.1
10012.4 ± 1.9
20015.1 ± 2.3

Visualizations

Experimental Workflows and Signaling Pathways

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Mammalian Cells (96-well plate) treatment Treat with Antifungal Agent 57 (24-72h) start->treatment mtt_add Add MTT Reagent (4h incubation) treatment->mtt_add solubilize Remove Medium & Add DMSO mtt_add->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate % Viability and IC50 read->analysis

MTT Assay Experimental Workflow

Cytotoxicity_Assay_Comparison Cytotoxicity Assessment Logic cluster_cell Mammalian Cell Interaction cluster_assays Assessment Assays agent This compound healthy_cell Healthy Cell agent->healthy_cell damaged_cell Damaged Cell healthy_cell->damaged_cell Cytotoxic Effect mtt MTT Assay (Metabolic Activity ↓) damaged_cell->mtt Measures ldh LDH Assay (Membrane Integrity ↓) damaged_cell->ldh Measures caspase Caspase 3/7 Assay (Apoptosis ↑) damaged_cell->caspase Measures

Logical Flow of Cytotoxicity Assessment

Apoptosis_Pathway Potential Apoptotic Pathway Activated by Agent 57 cluster_pathway Mitochondrial (Intrinsic) Apoptosis Pathway agent This compound stress Cellular Stress agent->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator) apaf1->casp9 casp37 Caspase-3/7 Activation (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Intrinsic Apoptosis Signaling Pathway

Application Note and Protocol: Analytical Methods for Quantifying Antifungal Agent 57 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal agent 57 is a novel synthetic triazole compound under investigation for the treatment of invasive fungal infections. As with other azole antifungals, it functions by disrupting the fungal cell membrane's integrity.[1][2][3] This is achieved by inhibiting the enzyme lanosterol 14-alpha demethylase, which is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][2][4][5][6] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungistatic or fungicidal activity.[3][5]

Given the potential for significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) of this compound is crucial to optimize dosing, ensure efficacy, and minimize potential toxicity.[7][8] This document provides detailed protocols for the quantification of this compound in human plasma and serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), respectively. These methods are intended for use in research, clinical, and drug development settings.

Mechanism of Action of this compound

The primary mechanism of action for azole antifungals like this compound is the inhibition of the ergosterol biosynthesis pathway, which is essential for the formation and function of the fungal cell membrane.[4][9][10]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action AC Acetyl-CoA HMG HMG-CoA AC->HMG MEV Mevalonate HMG->MEV FPP Farnesyl Pyrophosphate MEV->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Drug This compound Enzyme Lanosterol 14-α-demethylase (Erg11p) Drug->Enzyme Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

General Experimental Workflow

The quantification of this compound in biological samples follows a standardized workflow, from sample collection to final data analysis and reporting.

SampleCollection 1. Biological Sample Collection (Plasma, Serum) SamplePrep 2. Sample Preparation (e.g., Protein Precipitation, LLE) SampleCollection->SamplePrep IS Addition of Internal Standard SamplePrep->IS Analysis 3. Instrumental Analysis (LC-MS/MS or HPLC-UV) SamplePrep->Analysis DataProcessing 4. Data Processing (Peak Integration, Calibration) Analysis->DataProcessing Quantification 5. Quantification (Concentration Calculation) DataProcessing->Quantification Report 6. Reporting Quantification->Report

Caption: General workflow for the bioanalysis of this compound.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a rapid and sensitive method for the determination of this compound in human plasma using LC-MS/MS. The sample preparation involves a simple protein precipitation step.[7][11][12]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound like fluconazole.[7][11]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with 50% methanol.[11]

  • Precipitation Solution: Methanol containing the IS at a specified concentration.

4. Sample Preparation

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 300 µL of the cold precipitation solution (containing IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-3.0 min: 95% to 20% B

    • 3.0-4.0 min: 20% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: m/z 350 -> 281

      • Internal Standard (Fluconazole): m/z 307 -> 220[7][11]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibrators.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Protocol 2: Quantification of this compound in Human Serum by HPLC-UV

This protocol provides an alternative method using HPLC with UV detection, which is cost-effective and widely available. The sample preparation is based on liquid-liquid extraction (LLE).[13]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a compound with similar chromatographic and UV properties like tinidazole.[13]

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Phosphate buffer (pH 5.0)

  • Water (HPLC grade)

  • Human serum (drug-free)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions for calibration standards and QC samples in the mobile phase.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20, v/v), adjusted to pH 5.0.[13]

4. Sample Preparation

  • To 500 µL of serum in a glass tube, add 50 µL of the IS working solution.

  • Add 2 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC system.

5. HPLC-UV Conditions

  • Mobile Phase: Phosphate buffer-acetonitrile (80:20, v/v), pH 5.0

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm[13] (or the λmax of this compound)

  • Run Time: Approximately 10 minutes

6. Data Analysis

  • Similar to the LC-MS/MS method, construct a calibration curve using the peak area ratio of the analyte to the IS.

  • Use linear regression to determine the concentrations in unknown samples.

Method Validation

Both analytical methods should be validated according to the FDA's Bioanalytical Method Validation guidelines to ensure their reliability for the intended application.[14][15][16][17][18] The key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS.
Linearity The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% for the LLOQ).
Precision The degree of scatter between a series of measurements.Relative standard deviation (RSD) ≤ 15% (≤ 20% for the LLOQ).
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the baseline concentration.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described analytical methods for this compound, based on published data for similar azole antifungals.

Table 1: LC-MS/MS Method Performance

ParameterExpected ValueReference
Linearity Range0.1 - 10.0 µg/mL[7][11]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[7][11]
Intra-day Precision (RSD)< 8.97%[7][11]
Inter-day Precision (RSD)< 7.68%[7][11]
Accuracy85 - 115%[8]
Recovery97.69 - 119.62%[8]

Table 2: HPLC-UV Method Performance

ParameterExpected ValueReference
Linearity Range0.125 - 10.0 µg/mL[13]
Lower Limit of Quantification (LLOQ)0.125 µg/mL[13]
Intra-day Precision (RSD)1.83 - 5.49%[13]
Inter-day Precision (RSD)< 15%[19]
AccuracyWithin ±15%[19]
Recovery102.8% ± 5.53[13]

This document provides two robust and reliable methods for the quantification of the novel this compound in biological matrices. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and clinical TDM where low concentrations are expected. The HPLC-UV method serves as a cost-effective alternative for routine analysis. Both methods, when properly validated, can provide accurate and precise data to support the research and development of this compound.

References

Application Notes and Protocols: Experimental Design for Time-Kill Curve Assays with Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill curve assays are crucial in preclinical antifungal drug development for evaluating the pharmacodynamic properties of a novel agent. These assays provide valuable information on the rate and extent of fungal killing over time, helping to differentiate between fungistatic and fungicidal activity. This document provides a detailed protocol for performing a time-kill curve assay with the experimental compound, Antifungal Agent 57, against Candida albicans. This compound has demonstrated potent activity against fluconazole-resistant strains of C. albicans, with Minimum Inhibitory Concentration (MIC) values typically ranging from 0.5 to 2 µg/mL.[1][2]

Principle of Time-Kill Curve Assays

The fundamental principle of a time-kill assay is to expose a standardized fungal inoculum to a constant concentration of an antifungal agent over a defined period.[3] Aliquots of the culture are removed at various time points, serially diluted, and plated to determine the number of viable fungal cells (Colony Forming Units, CFU/mL). The change in CFU/mL over time is then plotted to generate a "time-kill curve," which illustrates the killing kinetics of the antifungal agent. A reduction of ≥3-log10 (99.9%) in CFU/mL from the initial inoculum is generally considered indicative of fungicidal activity.[4]

Key Experimental Parameters

Several factors can influence the outcome of a time-kill assay. Standardization of these parameters is essential for obtaining reproducible results.[5][6][7]

  • Inoculum Preparation: A starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL is recommended.[5][7]

  • Growth Medium: RPMI 1640 medium buffered to a pH of 7.0 with MOPS is a commonly used medium for antifungal susceptibility testing.[5][6]

  • Incubation Conditions: Cultures should be incubated at 35°C with agitation to ensure aeration and uniform exposure to the antifungal agent.[5][6]

  • Sampling Time Points: Sampling should continue for at least 24 hours, with more frequent sampling in the initial hours to capture the rapid killing phase.[5]

  • Antifungal Concentrations: Concentrations are typically tested at multiples of the MIC (e.g., 1x, 4x, and 16x MIC) to assess concentration-dependent killing.[8][9]

Proposed Mechanism of Action of this compound

While the precise mechanism of action for this compound is under investigation, its efficacy against azole-resistant strains suggests a target distinct from or capable of overcoming common resistance mechanisms. A plausible hypothesis is the inhibition of a key enzyme in the ergosterol biosynthesis pathway, a pathway critical for fungal cell membrane integrity.[10][11][12] Disruption of this pathway leads to the accumulation of toxic sterols and ultimately cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action cluster_2 Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase (Target Enzyme) Ergosterol Ergosterol 14-alpha-demethyl-lanosterol->Ergosterol Disrupted_Membrane Disrupted Cell Membrane Integrity Ergosterol->Disrupted_Membrane Leads to Antifungal_Agent_57 This compound Antifungal_Agent_57->Lanosterol_14_alpha_demethylase Inhibits Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocol

This protocol is designed for determining the time-kill kinetics of this compound against a susceptible strain of Candida albicans.

Materials:

  • Candida albicans isolate (e.g., ATCC 90028)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS to pH 7.0

  • Sterile saline (0.85% NaCl)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile polypropylene tubes

  • Incubator shaker (35°C)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Spiral plater or sterile spreaders

Procedure:

Start Start Inoculum_Prep 1. Prepare Fungal Inoculum (0.5 McFarland) Start->Inoculum_Prep Dilution 2. Dilute Inoculum in RPMI Medium Inoculum_Prep->Dilution Drug_Addition 3. Add this compound (at 0x, 1x, 4x, 16x MIC) Dilution->Drug_Addition Incubation 4. Incubate at 35°C with Agitation Drug_Addition->Incubation Sampling 5. Sample at 0, 2, 4, 8, 12, 24h Incubation->Sampling Serial_Dilution 6. Perform Serial Dilutions in Saline Sampling->Serial_Dilution Plating 7. Plate Dilutions on SDA Plates Serial_Dilution->Plating Incubate_Plates 8. Incubate Plates at 35°C for 24-48h Plating->Incubate_Plates Count_Colonies 9. Count Colonies (CFU) Incubate_Plates->Count_Colonies Calculate_CFU 10. Calculate CFU/mL Count_Colonies->Calculate_CFU Plot_Data 11. Plot Time-Kill Curves (log10 CFU/mL vs. Time) Calculate_CFU->Plot_Data End End Plot_Data->End

Caption: Experimental workflow for the time-kill curve assay.

  • Inoculum Preparation:

    • From a fresh 24-48 hour culture of C. albicans on an SDA plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Assay Setup:

    • Prepare a 1:10 dilution of the standardized inoculum in RPMI 1640 medium to achieve a starting concentration of approximately 1-5 x 10⁵ CFU/mL.[7]

    • Dispense the diluted fungal suspension into sterile tubes, one for each concentration of this compound to be tested (including a growth control with no drug).

    • Add this compound to the respective tubes to achieve final concentrations of 0x (growth control), 1x, 4x, and 16x the predetermined MIC. Ensure the final solvent concentration is consistent across all tubes and does not exceed a level that affects fungal growth.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.[5]

  • Quantification of Viable Cells:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto SDA plates. The choice of dilutions to plate will depend on the expected cell density at each time point.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL (from replicate experiments) against time for each concentration of this compound.

Data Presentation

The results of the time-kill assay should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

Fungal StrainAntifungal AgentMIC (µg/mL)
Candida albicans ATCC 90028This compound1.0
Fluconazole (Control)64 (Resistant)

Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028

Time (hours)Growth Control (log10 CFU/mL)1x MIC (1 µg/mL) (log10 CFU/mL)4x MIC (4 µg/mL) (log10 CFU/mL)16x MIC (16 µg/mL) (log10 CFU/mL)
05.05.05.05.0
25.34.84.23.5
45.84.53.1<2.0
86.54.1<2.0<2.0
127.23.5<2.0<2.0
247.83.2<2.0<2.0

Note: <2.0 indicates the limit of detection.

Table 3: Log10 Reduction in CFU/mL at 24 Hours

ConcentrationLog10 Reduction vs. Initial InoculumInterpretation
1x MIC1.8Fungistatic
4x MIC>3.0Fungicidal
16x MIC>3.0Fungicidal

Conclusion

This application note provides a comprehensive protocol for conducting a time-kill curve assay to evaluate the antifungal activity of this compound. By following a standardized methodology, researchers can generate reliable and reproducible data to characterize the pharmacodynamic profile of this promising new agent. The demonstration of fungicidal activity at clinically relevant concentrations is a critical step in the development of new antifungal therapies.

References

Application Notes and Protocols for Antifungal Agent 57 in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. The formation of a biofilm, a structured community of fungal cells encased in a self-produced extracellular matrix, provides a protective barrier against antifungal agents and host immune responses.[1][2][3] Antifungal Agent 57 is a novel investigational compound designed to disrupt the integrity of fungal biofilms, offering a promising therapeutic strategy for biofilm-associated infections. These application notes provide detailed protocols for assessing the efficacy of this compound in disrupting pre-formed fungal biofilms, particularly those of Candida albicans, a prevalent fungal pathogen.

Mechanism of Action

This compound is hypothesized to inhibit the fungal enzyme 1,3-β-D-glucan synthase, a critical component in the synthesis of β-glucan, an essential polysaccharide for maintaining the structural integrity of the fungal cell wall and the biofilm matrix.[4] By disrupting β-glucan synthesis, this compound weakens the biofilm structure, leading to increased susceptibility to antifungal treatments and host immune clearance. This targeted mechanism of action is designed to have minimal off-target effects on host cells.

Key Signaling Pathways in Fungal Biofilm Formation

The formation of fungal biofilms is a complex process regulated by intricate signaling networks. Understanding these pathways is crucial for the development of targeted antibiofilm agents. Key pathways involved in Candida albicans biofilm development include the mitogen-activated protein kinase (MAPK) and the cAMP-protein kinase A (cAMP-PKA) signaling pathways, which regulate cellular adhesion, hyphal formation, and extracellular matrix production.[5][6][7] this compound's disruption of the biofilm matrix indirectly impacts the downstream effects of these signaling cascades.

Simplified Fungal Biofilm Formation Signaling cluster_0 Environmental Cues cluster_1 Signal Transduction cluster_2 Cellular Responses Surface Contact Surface Contact MAPK Pathway MAPK Pathway Surface Contact->MAPK Pathway Nutrient Availability Nutrient Availability cAMP-PKA Pathway cAMP-PKA Pathway Nutrient Availability->cAMP-PKA Pathway Adhesion Adhesion MAPK Pathway->Adhesion Hyphal Formation Hyphal Formation MAPK Pathway->Hyphal Formation cAMP-PKA Pathway->Hyphal Formation Matrix Production Matrix Production cAMP-PKA Pathway->Matrix Production Biofilm Formation Biofilm Formation Adhesion->Biofilm Formation Hyphal Formation->Biofilm Formation Matrix Production->Biofilm Formation

Caption: Simplified signaling pathways in fungal biofilm formation.

Experimental Protocols

Two primary methods are provided for quantifying the disruption of fungal biofilms by this compound: the Crystal Violet (CV) assay for total biofilm biomass and the XTT reduction assay for metabolic activity of the remaining biofilm.

General Experimental Workflow

Biofilm Disruption Assay Workflow A 1. Biofilm Formation (24h incubation) B 2. Wash to remove planktonic cells A->B C 3. Treatment with This compound B->C D 4. Incubation (24h) C->D E 5. Wash to remove disrupted biofilm D->E F 6. Quantification E->F G Crystal Violet Assay (Biomass) F->G Option A H XTT Assay (Metabolic Activity) F->H Option B

Caption: General workflow for the fungal biofilm disruption assay.

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol measures the total biomass of the biofilm that remains after treatment with this compound.[8][9]

Materials:

  • 96-well flat-bottom microtiter plates

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a standardized cell suspension of C. albicans (1 x 10^6 cells/mL) in RPMI-1640.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing:

    • Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent, planktonic cells.

  • Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640.

    • Add 100 µL of the diluted agent to the wells containing the pre-formed biofilms. Include a vehicle control (medium without the agent).

    • Incubate the plate at 37°C for 24 hours.

  • Staining:

    • Aspirate the medium and wash the wells twice with 200 µL of PBS.

    • Add 125 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Remove the Crystal Violet solution and wash the wells three times with 200 µL of PBS.

    • Add 200 µL of 33% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Reduction Assay for Metabolic Activity Quantification

This assay determines the metabolic activity of the viable fungal cells remaining in the biofilm after treatment.[10][11]

Materials:

  • 96-well flat-bottom microtiter plates

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1-3 from the Crystal Violet Assay protocol.

  • XTT Labeling:

    • Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione solutions.

    • After the 24-hour treatment period, aspirate the medium and wash the wells twice with 200 µL of PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Data Presentation

The following tables present hypothetical data illustrating the disruptive effects of this compound on pre-formed C. albicans biofilms.

Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)

Concentration of this compound (µg/mL)Mean Absorbance (570 nm) ± SD% Biofilm Reduction
0 (Vehicle Control)1.25 ± 0.110%
11.02 ± 0.0918.4%
50.78 ± 0.0737.6%
100.45 ± 0.0564.0%
250.21 ± 0.0383.2%
500.10 ± 0.0292.0%

Table 2: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)

Concentration of this compound (µg/mL)Mean Absorbance (490 nm) ± SD% Reduction in Metabolic Activity
0 (Vehicle Control)0.98 ± 0.080%
10.81 ± 0.0717.3%
50.55 ± 0.0643.9%
100.29 ± 0.0470.4%
250.14 ± 0.0285.7%
500.07 ± 0.0192.9%

Conclusion

The provided protocols offer robust and reproducible methods for evaluating the efficacy of this compound in disrupting fungal biofilms. The Crystal Violet and XTT assays provide complementary data on the reduction of total biofilm biomass and the metabolic activity of the remaining viable cells, respectively. These assays are essential tools for the preclinical assessment of novel antibiofilm agents and can be adapted for high-throughput screening of compound libraries. The data suggests that this compound demonstrates a dose-dependent disruptive effect on C. albicans biofilms, warranting further investigation into its therapeutic potential.

References

Troubleshooting & Optimization

Navigating Inconsistent Antifungal MIC Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter variability in Minimum Inhibitory Concentration (MIC) results during antifungal susceptibility testing. This guide provides a comprehensive resource to troubleshoot inconsistent outcomes for antifungal agents, with a focus on providing actionable solutions and standardized protocols. While this guide is broadly applicable, it is designed to be particularly useful when working with novel or less-characterized compounds such as Antifungal Agent 57.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in antifungal MIC testing?

Inconsistent MIC results can arise from a multitude of factors throughout the experimental workflow. Key sources of variability include issues with the inoculum preparation, the testing medium, incubation conditions, and the method of endpoint determination.[1][2] It is crucial to adhere to standardized protocols to minimize these variations.

Q2: How much variation in MIC results is considered acceptable?

For antifungal susceptibility testing, the reproducibility is generally considered to be within plus or minus two doubling dilutions.[3] This is a broader range than what is typically accepted for bacterial susceptibility testing.

Q3: Can the pH of the growth medium affect MIC values?

Yes, the pH of the testing medium can significantly influence the activity of some antifungal agents and the growth of the fungal isolate.[1] For instance, the MICs of certain azoles for Candida albicans have been shown to be significantly higher at a lower pH.[1] It is essential to use a buffered medium, such as RPMI-1640 with MOPS, to maintain a stable pH.

Q4: Does the choice of standardized protocol (CLSI vs. EUCAST) matter?

Yes, while both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods, there are key differences between them. These include variations in glucose content of the medium, inoculum size, and the method of endpoint reading (visual vs. spectrophotometric).[3][4] It is critical to consistently follow one standard to ensure comparability of results.

Q5: What is "trailing," and how can it affect my MIC reading?

Trailing refers to the persistence of a small amount of fungal growth at drug concentrations above the MIC, which can make visual endpoint determination difficult.[5] This phenomenon is particularly common with azole antifungals against Candida species. To mitigate this, it is recommended to read endpoints as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the growth control.

Troubleshooting Guide: Inconsistent MICs for this compound

This section provides a structured approach to identifying and resolving common issues leading to inconsistent MIC results.

Problem 1: High variability between replicate wells.
Potential Cause Troubleshooting Step
Inhomogeneous drug solution Ensure this compound is fully dissolved in the appropriate solvent and that the stock solution is thoroughly mixed before preparing dilutions. Consider performing a serial dilution check for accuracy.
Uneven inoculum distribution Vigorously vortex the fungal inoculum suspension before and during the addition to the microplate wells to ensure a uniform cell distribution.
Edge effects in microplate Avoid using the outermost wells of the microplate, as these are more prone to evaporation, which can concentrate the drug and affect fungal growth. Alternatively, fill the outer wells with sterile water or medium.
Pipetting errors Calibrate and use appropriate micropipettes for all liquid handling steps. Ensure proper pipetting technique to minimize volume variations.
Problem 2: Day-to-day or inter-laboratory variability.
Potential Cause Troubleshooting Step
Inconsistent inoculum preparation Standardize the method for inoculum preparation, including the age of the culture, the method of cell counting (e.g., hemocytometer or spectrophotometer), and the final cell density.[6]
Variations in incubation conditions Strictly control the incubation temperature and duration.[1] Ensure the incubator provides a humidified environment to prevent evaporation.
Subjective endpoint reading If using visual reading, have two independent and trained individuals read the plates.[1] Consider using a spectrophotometric plate reader for a more objective endpoint determination, especially if trailing is an issue.
Medium preparation inconsistencies Prepare the test medium (e.g., RPMI-1640) from a single lot of powder or use commercially prepared media to minimize batch-to-batch variation. Verify the final pH of the medium.
Problem 3: Unexpectedly high or low MIC values.
Potential Cause Troubleshooting Step
Incorrect drug concentration Verify the initial weight and dilution calculations for this compound. Confirm the potency of the drug powder.
Contamination of fungal culture Perform a purity check of the fungal isolate by plating on appropriate agar before preparing the inoculum.
Intrinsic resistance of the fungal strain Confirm the identity of the fungal species, as some species have intrinsic resistance to certain antifungal classes.[3]
Degradation of this compound Check the storage conditions and expiration date of the antifungal agent. Prepare fresh stock solutions for each experiment.

Experimental Protocols

Standard Broth Microdilution Protocol for Antifungal Susceptibility Testing (Adapted from CLSI M27)

This protocol provides a standardized method for determining the MIC of antifungal agents against yeasts.

  • Preparation of Antifungal Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Microdilution Plates:

    • Prepare a working solution of this compound by diluting the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0).

    • In a 96-well U-bottom microplate, perform a two-fold serial dilution of the antifungal agent in RPMI-1640 medium to achieve a range of final concentrations. Typically, this will be a 10-dilution series.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microdilution plate (except the sterility control well).

    • Cover the plate and incubate at 35°C for 24-48 hours in a humidified incubator.

  • MIC Endpoint Determination:

    • Visual Reading: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., a score of 2 or less on a 0-4 scale) compared to the growth control.

    • Spectrophotometric Reading: The MIC is the lowest concentration that produces a ≥50% reduction in turbidity as measured by a microplate reader at a specific wavelength (e.g., 530 nm).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results.

TroubleshootingWorkflow start Inconsistent MIC Results Observed replicate_var High Variability Between Replicates? start->replicate_var end_resolved Consistent MICs Achieved end_unresolved Consult with Subject Matter Expert day_to_day_var Day-to-Day Variability? replicate_var->day_to_day_var No check_solution Verify Drug Solution Homogeneity and Dilution Accuracy replicate_var->check_solution Yes unexpected_mic Unexpected MIC Values? day_to_day_var->unexpected_mic No standardize_inoculum Standardize Inoculum Preparation Protocol day_to_day_var->standardize_inoculum Yes unexpected_mic->end_unresolved No verify_concentration Confirm Drug Concentration and Potency unexpected_mic->verify_concentration Yes check_inoculum_dist Review Inoculum Distribution Technique check_solution->check_inoculum_dist check_pipetting Calibrate Pipettes and Review Technique check_inoculum_dist->check_pipetting check_pipetting->day_to_day_var control_incubation Verify and Control Incubation Conditions standardize_inoculum->control_incubation objective_endpoint Implement Objective Endpoint Reading control_incubation->objective_endpoint objective_endpoint->unexpected_mic check_contamination Perform Culture Purity Check verify_concentration->check_contamination confirm_strain_id Confirm Fungal Species Identification check_contamination->confirm_strain_id confirm_strain_id->end_resolved

Caption: A flowchart for systematically troubleshooting inconsistent MIC results.

This diagram outlines a step-by-step process to diagnose and resolve common issues encountered during antifungal susceptibility testing, starting from the observation of inconsistent results and leading to either resolution or the need for expert consultation.

The following diagram illustrates the key factors influencing the outcome of an antifungal MIC assay.

MIC_Factors mic_result MIC Result antifungal_agent Antifungal Agent (e.g., Agent 57) antifungal_agent->mic_result sub_agent Concentration Solubility Stability antifungal_agent->sub_agent fungal_isolate Fungal Isolate fungal_isolate->mic_result sub_isolate Species/Strain Inoculum Size Growth Phase fungal_isolate->sub_isolate test_medium Test Medium test_medium->mic_result sub_medium Composition (RPMI) pH Supplements test_medium->sub_medium incubation_conditions Incubation Conditions incubation_conditions->mic_result sub_incubation Temperature Duration Humidity incubation_conditions->sub_incubation endpoint_reading Endpoint Reading endpoint_reading->mic_result sub_reading Visual vs. Spectrophotometric Trailing Effect endpoint_reading->sub_reading

Caption: Key experimental factors that can influence antifungal MIC results.

This diagram highlights the main experimental variables that can impact the final MIC value, emphasizing the need for careful control over each component of the assay.

References

Technical Support Center: Optimizing Antifungal Agent 57 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Antifungal Agent 57 for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in determining the in vivo dosage of this compound?

A1: The initial steps involve a combination of in vitro data analysis and preliminary in vivo studies. First, establish the in vitro activity of this compound against the target fungal pathogen(s) to determine the minimum inhibitory concentration (MIC).[1][2][3] This is crucial for informing the dose range for subsequent animal studies. Following this, a dose range-finding (DRF) study in a small number of animals is essential to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.[4]

Q2: How do I select an appropriate animal model for my studies with this compound?

A2: The choice of animal model is critical and depends on the fungal pathogen and the type of infection being studied.[5][6] Mice are the most common models for antifungal studies, often immunosuppressed to ensure a reproducible infection.[5][7] For certain infections, such as cryptococcal meningitis, other models like rabbits may be more appropriate to mimic human disease closely.[6] The chosen model should be well-characterized and relevant to the human clinical setting you are aiming to translate your findings to.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters I should consider for this compound?

A3: Understanding the PK/PD relationship is fundamental to optimizing the dosing regimen.[5][7][8] The three main PK/PD indices that predict the efficacy of antifungal agents are:

  • Cmax/MIC: The ratio of the maximum plasma concentration to the MIC.

  • AUC/MIC: The ratio of the area under the concentration-time curve to the MIC.

  • %T > MIC: The percentage of the dosing interval during which the plasma concentration remains above the MIC.[7]

The predictive index for a new agent like this compound will need to be determined through dose fractionation studies.[7]

Q4: What are common signs of toxicity I should monitor for in my animal studies with this compound?

A4: Close monitoring for adverse effects is crucial.[4] Common signs of toxicity in animal models include:

  • Changes in body weight (significant loss is a key indicator)

  • Reduced food and water consumption

  • Changes in physical appearance (e.g., ruffled fur, hunched posture)

  • Behavioral changes (e.g., lethargy, aggression)

  • Clinical signs related to specific organ toxicity (e.g., changes in urine output for nephrotoxicity)

Post-mortem examinations, including gross pathology and histopathology, are also vital for a thorough toxicity assessment.[4]

Q5: How can I translate the optimal dose of this compound from my animal model to a potential human dose?

A5: Extrapolating animal data to humans is a complex process that requires careful consideration of interspecies differences in metabolism and physiology.[9] Allometric scaling, which takes into account the body surface area and metabolic rates of different species, is a common method used for initial dose projections. However, these are only estimates, and further PK/PD modeling and extensive clinical trials are necessary to determine the safe and effective dose in humans.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in efficacy results between animals in the same dose group. 1. Inconsistent drug administration (e.g., incorrect volume, improper technique).2. Variability in the fungal inoculum preparation or administration.3. Individual animal differences in drug metabolism or immune response.1. Ensure all personnel are properly trained in dosing techniques. Use calibrated equipment.2. Standardize the inoculum preparation and administration protocol. Verify CFU counts for each experiment.3. Increase the number of animals per group to improve statistical power.
Unexpected animal mortality at doses previously considered safe. 1. Error in drug formulation or concentration.2. Contamination of the drug or vehicle.3. Increased susceptibility of a particular batch of animals.1. Re-verify all calculations and re-prepare the drug formulation. Analyze the formulation for concentration and purity.2. Use sterile techniques for all preparations. Culture the drug and vehicle for contaminants.3. Obtain a health report for the animal batch. Consider using animals from a different supplier.
Lack of dose-dependent efficacy for this compound. 1. The tested dose range is too narrow or not in the therapeutic window.2. Poor absorption or rapid metabolism of the drug in vivo.3. The chosen efficacy endpoint is not sensitive enough.1. Conduct a wider dose-range study, including both lower and higher doses.2. Perform pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.3. Consider alternative or additional endpoints (e.g., fungal burden in target organs in addition to survival).[10][11]
Observed in vitro activity does not translate to in vivo efficacy. 1. High plasma protein binding of this compound, reducing the free drug concentration.2. Poor penetration of the drug into the site of infection.3. The in vitro testing conditions do not reflect the in vivo environment.1. Measure the plasma protein binding of the agent. The free (unbound) drug concentration is what is pharmacologically active.[7]2. Measure drug concentrations in the target tissues or compartments.[7]3. Consider more complex in vitro models that better mimic the in vivo environment, such as biofilm assays if relevant.[1][2]

Quantitative Data Summary

Table 1: Example Dose Range-Finding Study Data for this compound

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control3+2.5None0/3
103+1.8None0/3
303-3.2Mild lethargy0/3
1003-15.7Severe lethargy, ruffled fur2/3
3003-25.1Hunched posture, seizures3/3

Table 2: Example Efficacy Study Data for this compound in a Murine Candidiasis Model

Treatment Group (mg/kg)Mean Survival Time (Days)Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control5.26.8 ± 0.4
This compound (10)9.84.5 ± 0.6
This compound (30)15.12.1 ± 0.3
Fluconazole (20)14.52.3 ± 0.4

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Healthy, 6-8 week old BALB/c mice.

  • Groups: 5 groups of 3 mice each (vehicle control and four escalating doses of this compound).

  • Dose Selection: Based on in vitro data and any prior toxicity information. A common starting point is a 3 to 5-fold dose escalation (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Monitoring: Observe animals continuously for the first 4 hours, then at 8, 12, and 24 hours post-dose. Thereafter, monitor daily for 14 days.[4] Record body weight, food and water intake, clinical signs of toxicity, and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.

Protocol 2: Murine Model of Disseminated Candidiasis for Efficacy Testing
  • Animal Model: Immunocompromised (e.g., with cyclophosphamide) 6-8 week old BALB/c mice to ensure reproducible infection.[7]

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the concentration to deliver a lethal inoculum (e.g., 1 x 10^6 CFU/mouse) in a 0.1 mL volume.

  • Infection: Inject the fungal suspension intravenously via the lateral tail vein.

  • Treatment Groups:

    • Vehicle Control

    • This compound (at least 3 different dose levels based on MTD study)

    • Positive Control (e.g., fluconazole at a known effective dose)

  • Treatment Administration: Begin treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days).

  • Efficacy Endpoints:

    • Survival: Monitor and record mortality daily for a specified period (e.g., 21 days).

    • Fungal Burden: At a predetermined time point, euthanize a subset of animals from each group, aseptically remove target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.[10][11]

Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_0 In Vitro & Preliminary Steps cluster_1 Pharmacokinetic (PK) Studies cluster_2 Efficacy (Pharmacodynamic - PD) Studies cluster_3 Dosage Optimization in_vitro In Vitro MIC Testing drf Dose Range-Finding (DRF) Study in_vitro->drf Inform Dose Range mtd Determine Maximum Tolerated Dose (MTD) drf->mtd single_dose_pk Single-Dose PK mtd->single_dose_pk Guide Dose Selection dose_frac Dose Fractionation Study mtd->dose_frac Guide Dose Selection multi_dose_pk Multiple-Dose PK single_dose_pk->multi_dose_pk pk_pd_modeling PK/PD Modeling & Simulation single_dose_pk->pk_pd_modeling tissue_dist Tissue Distribution multi_dose_pk->tissue_dist efficacy Dose-Response Efficacy Study dose_frac->efficacy Determine Key PK/PD Index efficacy->pk_pd_modeling optimal_dose Define Optimal Dosing Regimen pk_pd_modeling->optimal_dose

Caption: Workflow for optimizing the in vivo dosage of this compound.

PK_PD_Indices_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_indices PK/PD Indices cmax Cmax (Peak Concentration) cmax_mic Cmax / MIC cmax->cmax_mic auc AUC (Total Exposure) auc_mic AUC / MIC auc->auc_mic time Time t_mic %T > MIC time->t_mic mic MIC (In Vitro Potency) mic->cmax_mic mic->auc_mic mic->t_mic efficacy Antifungal Efficacy cmax_mic->efficacy auc_mic->efficacy t_mic->efficacy

Caption: Relationship between PK/PD parameters and antifungal efficacy.

References

Managing off-target effects of Antifungal agent 57 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Antifungal Agent 57 in mammalian cell culture. The focus is on identifying and managing potential off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of fungal lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By inhibiting this enzyme, Agent 57 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Q2: What are the known off-target effects of this compound in mammalian cells?

While highly selective for the fungal Erg11 enzyme, this compound has two well-characterized off-target activities in mammalian cells at higher concentrations:

  • Inhibition of Human Cytochrome P450 (CYP) Enzymes: Agent 57 can inhibit several human CYP isoforms, which are essential for metabolizing various substrates.[1][2][3] This can be a concern in co-culture models or in vivo studies where drug metabolism is a factor.

  • Inhibition of Src Family Kinases (SFKs): At concentrations exceeding the effective antifungal dose, Agent 57 has been shown to inhibit the activity of Src family kinases, which can lead to unexpected alterations in cellular signaling pathways related to proliferation, survival, and migration.[4][5]

Q3: I am observing high levels of cytotoxicity in my mammalian cell line. What is the likely cause and how can I mitigate it?

High cytotoxicity is often the result of off-target effects or using a concentration of the agent that is too high for your specific cell line.[6][7] The sensitivity to small molecules can vary significantly between cell types.

Solutions:

  • Determine the 50% Cytotoxic Concentration (CC50): Perform a dose-response experiment to find the CC50 for your specific cell line. This will establish the upper concentration limit for your experiments.[8][9]

  • Optimize the Working Concentration: Use the lowest concentration of Agent 57 that still provides effective antifungal activity (Minimum Inhibitory Concentration, MIC) while remaining well below the CC50 for your mammalian cells.

  • Establish a Therapeutic Index: Calculate the selectivity index (SI = CC50 / MIC) to quantify the experimental window where the agent is effective against the fungus but not toxic to the host cells.[6][9][10] A higher SI value indicates a safer and more specific compound.

Q4: My experiment shows unexpected changes in cell signaling pathways (e.g., phosphorylation of Akt or ERK). What could be the cause?

Unexpected alterations in signaling pathways are likely due to the off-target inhibition of Src Family Kinases (SFKs) by this compound.[5] SFKs are upstream regulators of multiple pathways, including the PI3K/Akt and MAPK/ERK pathways.

Troubleshooting Steps:

  • Confirm with Western Blot: Analyze lysates from treated and untreated cells via Western blot to check the phosphorylation status of key signaling proteins (e.g., p-Src, p-Akt, p-ERK).[11][12][13]

  • Use a More Specific Inhibitor: As a control, treat cells with a highly specific SFK inhibitor to see if it phenocopies the effects observed with Agent 57.

  • Lower the Concentration: Reduce the concentration of Agent 57 to a level that minimizes kinase inhibition while maintaining antifungal efficacy.

Quantitative Data Summary

The following tables provide key quantitative data for this compound to guide experimental design.

Table 1: In Vitro Potency and Off-Target Profile

TargetOrganism/SystemIC50 (nM)Assay Type
Primary Target
Erg11 (CYP51)Candida albicans25Recombinant Enzyme
Off-Targets
CYP3A4Human Liver Microsomes1,500Metabolite Formation Assay[2][14]
CYP2D6Human Liver Microsomes4,200Metabolite Formation Assay[2][14]
Src KinaseHuman Recombinant850Kinase Activity Assay[4]
Lyn KinaseHuman Recombinant1,200Kinase Activity Assay[4]

Table 2: Recommended Starting Concentrations & Cytotoxicity Data

Cell LineDescriptionCC50 (µM)Recommended Max. Concentration (µM)
A549Human Lung Carcinoma15.51.5
HEK293Human Embryonic Kidney22.02.0
HepG2Human Liver Carcinoma8.50.8
THP-1Human Monocytic18.21.8

Visual Guides and Workflows

Signaling Pathway Diagram

This diagram illustrates the intended antifungal mechanism of Agent 57 versus its known off-target effects in mammalian cells.

G cluster_fungus Fungal Cell cluster_mammal Mammalian Cell A57_F This compound Erg11 Erg11 (CYP51) A57_F->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Membrane Membrane Disruption Ergosterol->Membrane Leads to A57_M This compound (High Concentration) CYP Human CYP Enzymes A57_M->CYP Inhibits SFK Src Family Kinases A57_M->SFK Inhibits Metabolism Drug Metabolism CYP->Metabolism Signaling PI3K/Akt & MAPK/ERK Pathways SFK->Signaling

Caption: Mechanism of Action vs. Off-Target Effects of this compound.

Experimental Workflow Diagram

This workflow provides a logical guide for troubleshooting common issues encountered when using this compound.

G Start Experiment Start: Treat cells with Agent 57 Check Observe Unexpected Results? (e.g., High Toxicity, Altered Signaling) Start->Check Toxicity Problem: High Cytotoxicity Check->Toxicity Yes Signaling Problem: Altered Signaling Check->Signaling Yes End Results are as Expected Proceed with Analysis Check->End No DoseResponse Action: Perform Dose-Response Assay to find CC50 Toxicity->DoseResponse WB Action: Western Blot for p-Src, p-Akt, p-ERK Signaling->WB LowerConc1 Solution: Lower concentration to be well below CC50 DoseResponse->LowerConc1 LowerConc2 Solution: Lower concentration to minimize kinase inhibition WB->LowerConc2

Caption: Troubleshooting workflow for managing off-target effects.

Detailed Experimental Protocols

Protocol 1: Determination of CC50 by MTS Assay

This protocol is used to measure the concentration of this compound that reduces mammalian cell viability by 50%.[8]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution series of this compound in complete medium.[15] It is recommended to use at least 8 concentrations to generate a full curve.[9] Also, prepare a vehicle control (DMSO) at the highest concentration used.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the log concentration of this compound.

    • Use a non-linear regression (sigmoidal dose-response) model to calculate the CC50 value.

Protocol 2: Western Blot for Signaling Pathway Modulation

This protocol is used to assess the phosphorylation status of key signaling proteins following treatment with this compound.[11][13]

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentrations of this compound and controls for the specified time.

  • Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[13] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.[12]

References

Technical Support Center: Strategies to Reduce Degradation of Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal agent 57. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: While specific degradation pathways for this compound (also known as compound A19) are not extensively published, based on the behavior of other advanced antifungal agents, particularly those with complex heterocyclic structures, degradation is most likely to be initiated by exposure to harsh environmental conditions. The primary factors of concern are:

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of functional groups within the molecule. Many antifungal agents show optimal stability in a pH range of 5 to 7.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Many antifungal compounds are sensitive to heat, and thermal degradation can occur.[3][4][5]

  • Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation, especially for light-sensitive compounds. Polyene antifungals are known to be rapidly degraded by light.[6][7][8]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.[9][10][11][12] This is a common degradation pathway for many pharmaceuticals.[9][10]

Q2: What are the recommended storage conditions for stock solutions of this compound to minimize degradation?

A2: To ensure the stability of your this compound stock solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage. For short-term storage (days to a week), refrigeration at 2-8°C may be acceptable.Lower temperatures significantly slow down chemical degradation reactions.
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.Prevents photodegradation, which can be a significant issue for many complex organic molecules.[6][7]
Atmosphere For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).Minimizes the risk of oxidative degradation.
Solvent Use a high-purity, anhydrous solvent recommended for this compound, such as DMSO or ethanol.The presence of water can facilitate hydrolysis, and impurities in the solvent can act as catalysts for degradation.

Q3: How can I minimize the degradation of this compound in my cell culture or experimental medium?

A3: Degradation in aqueous experimental media can be a significant issue. Consider the following strategies:

  • pH Control: Ensure the pH of your experimental medium is within a stable range for the compound, ideally between pH 5 and 7.[1][2] The activity of some antifungal agents is known to be pH-dependent.[13][14]

  • Fresh Preparation: Prepare working solutions of this compound fresh from a frozen stock solution just before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Minimize Exposure: Add the antifungal agent to the experimental setup at the last possible moment to minimize its time in the aqueous environment at 37°C.

  • Control for Degradation: In long-term experiments, consider replenishing the compound by changing the medium at regular intervals. It is also advisable to run a control experiment to quantify the extent of degradation over the experimental timeframe.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its degradation.

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected antifungal activity. Degradation of the stock solution or working solution.Prepare fresh stock and working solutions. Verify storage conditions (temperature, light protection). Perform a stability check of the compound in your experimental medium over time.
High variability between experimental replicates. Inconsistent handling and preparation of the antifungal agent. Degradation occurring at different rates in different wells/flasks.Standardize the protocol for preparing and adding the antifungal agent. Ensure uniform incubation conditions.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and understand the degradation profile under different stress conditions (see Experimental Protocols below).
Loss of activity in long-term experiments (e.g., over 24 hours). Significant degradation of the compound in the experimental medium at 37°C.Replenish the medium with fresh this compound at regular intervals. Quantify the degradation rate to determine the optimal replenishment schedule.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods.[15]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with 1N HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Also, place a vial of the stock solution in a water bath at 60°C for the same time points. Analyze the samples after appropriate dissolution and dilution.

    • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).[16] Also, expose a solid sample to the same light source. Analyze the samples at various time points (e.g., 6, 12, 24 hours). A dark control sample should be run in parallel.[16]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

The following table summarizes the stability of various antifungal agents under different conditions, which can provide a general reference for experiments with this compound.

Antifungal AgentStress ConditionObservationReference
Ketoconazole Acid, Base, OxidativeMajor degradation observed.[5][17][18]
Ketoconazole Thermal, PhotolyticLess significant degradation compared to hydrolytic and oxidative stress.[5]
Itraconazole Acidic Hydrolysis, OxidativeSignificant degradation.[15]
Itraconazole Thermal, Photolytic, HumidityNo significant degradation.[15]
Nystatin LightRapid degradation.[6]
Amphotericin B LightRapid degradation.[6]
Nystatin & Amphotericin B pH 5-7Optimal stability.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (1N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidative Stress (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-80°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to Stress hplc HPLC / LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Quantify Loss) hplc->data

Figure 1: Experimental workflow for a forced degradation study of this compound.

cwi_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane & Wall cluster_pathway Cell Wall Integrity (CWI) Pathway cluster_response Cellular Response antifungal Antifungal Agent (e.g., Echinocandins) glucan_synthase β-1,3-Glucan Synthase antifungal->glucan_synthase Inhibits cell_wall Cell Wall Stress glucan_synthase->cell_wall Leads to rho1 Rho1 cell_wall->rho1 Activates pkc1 Pkc1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1) pkc1->mapk_cascade transcription_factors Transcription Factors (e.g., Rlm1, Swi4/6) mapk_cascade->transcription_factors Activates cell_wall_synthesis Cell Wall Synthesis Genes transcription_factors->cell_wall_synthesis Upregulates chitin_synthesis Increased Chitin Synthesis cell_wall_synthesis->chitin_synthesis Results in

Figure 2: The Cell Wall Integrity (CWI) signaling pathway activated by certain antifungal agents.

References

Interpreting unexpected results in Antifungal agent 57 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 57. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this novel antifungal compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel fungistatic agent that primarily inhibits the fungal-specific kinase, SepH, a key regulator of septin dynamics and cell cycle progression. Disruption of this pathway leads to defects in cell division and morphogenesis.

Q2: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound against common fungal pathogens?

A2: Expected MIC ranges can vary based on the fungal species and testing methodology. Please refer to the summary table in the "Troubleshooting Guides" section for expected MIC values against key species like Candida albicans and Aspergillus fumigatus.

Q3: Is this compound known to exhibit paradoxical growth (Eagle effect)?

A3: Yes, some fungal isolates, particularly certain strains of Candida albicans, may exhibit a paradoxical effect, characterized by renewed growth at concentrations significantly above the MIC.[1][2][3] This is a known phenomenon with some antifungal agents and is addressed in our troubleshooting guide.

Q4: Can I use standard CLSI or EUCAST broth microdilution methods for this compound?

A4: Yes, standard broth microdilution protocols from both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are suitable for determining the MIC of this compound.[2][4] However, careful attention to endpoint reading is crucial, as this agent is fungistatic.

Q5: Are there known resistance mechanisms to this compound?

A5: While widespread clinical resistance has not been established, laboratory-generated resistance has been associated with mutations in the SEPH gene, leading to reduced drug binding affinity. Overexpression of efflux pumps is another potential, though less common, mechanism of resistance.[5][6][7]

Troubleshooting Guides

This section provides solutions to common unexpected results encountered during experiments with this compound.

Issue 1: High Variability in MIC Results

Question: My MIC values for this compound show significant well-to-well and experiment-to-experiment variability. What could be the cause?

Answer:

High variability in MIC assays is a common issue that can stem from several factors.[1][4] Use the following checklist to troubleshoot:

  • Inoculum Preparation: Ensure the fungal inoculum is standardized to the correct density as per CLSI or EUCAST guidelines. An inconsistent starting inoculum is a major source of variability.

  • Media and pH: Confirm that the RPMI 1640 medium is properly buffered (e.g., with MOPS) to a pH of 7.0. pH fluctuations can affect the activity of this compound.

  • Endpoint Reading: As this compound is fungistatic, determining the MIC endpoint can be subjective. The recommended endpoint is a ≥50% reduction in growth compared to the growth control well.[2] Consider using a spectrophotometer for a more objective reading.

  • Agent Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before serial dilution. Precipitation of the compound will lead to inaccurate concentrations.

Troubleshooting Workflow:

G start High MIC Variability check_inoculum Verify Inoculum Standardization start->check_inoculum check_media Check Media pH and Buffering check_inoculum->check_media Inoculum OK resolve_inoculum Standardize Inoculum Preparation check_inoculum->resolve_inoculum Inconsistent check_endpoint Review Endpoint Reading Method check_media->check_endpoint Media OK resolve_media Prepare Fresh, Buffered Media check_media->resolve_media Incorrect check_solubility Confirm Agent Solubility check_endpoint->check_solubility Endpoint OK resolve_endpoint Use Spectrophotometer for Reading check_endpoint->resolve_endpoint Subjective resolve_solubility Ensure Complete Dissolution check_solubility->resolve_solubility Precipitation end_node Consistent MICs Achieved check_solubility->end_node Solubility OK resolve_inoculum->check_media resolve_media->check_endpoint resolve_endpoint->check_solubility resolve_solubility->end_node

Caption: Troubleshooting workflow for high MIC variability.

Issue 2: Paradoxical Growth at High Concentrations

Question: I observe fungal growth at concentrations of this compound that are significantly higher than the MIC. Is this expected?

Answer:

Yes, this phenomenon, known as the paradoxical or Eagle effect, has been observed with this compound and other antifungals, particularly echinocandins.[1][2][3] It is characterized by susceptibility at lower concentrations and renewed growth at higher concentrations.

  • Plausible Mechanism: While not fully elucidated for this compound, this effect is often linked to the induction of cellular stress responses at high drug concentrations, which may counteract the drug's primary mechanism of action.

  • Reporting Results: When encountering paradoxical growth, the MIC should still be recorded as the lowest concentration that inhibits ≥50% of growth. It is also important to note the concentration range at which paradoxical growth occurs.

Data Interpretation:

ObservationInterpretationRecommended Action
No growth at 2 µg/mLFungus is susceptible.Report MIC as 2 µg/mL.
Growth at 16 µg/mL and aboveParadoxical growth observed.Note the paradoxical effect in your report.
Issue 3: No Synergistic Effect with Other Antifungals

Question: I am not observing the expected synergy between this compound and other antifungals in my checkerboard or time-kill assays. Why might this be?

Answer:

The lack of synergy can be due to several experimental factors or the inherent nature of the drug interaction.

  • Assay Conditions: Synergy testing is highly sensitive to assay conditions. Ensure that the media, inoculum size, and incubation time are consistent and optimized for both drugs.

  • Concentration Ranges: The concentration ranges tested for both agents must be appropriate. They should bracket the individual MICs of each drug.

  • Interpretation Method: The method used to determine synergy (e.g., Fractional Inhibitory Concentration Index - FICI) should be applied correctly. An FICI of ≤ 0.5 is typically considered synergistic.[8]

  • Antagonism: It is also possible that the two agents have an indifferent or even antagonistic relationship. Antagonism is indicated by an FICI > 4.0.[8]

Expected Synergy Scores (FICI) for this compound:

Combination AgentExpected InteractionExpected FICI Range
FluconazoleSynergistic0.25 - 0.5
Amphotericin BIndifferent> 0.5 - 4.0
CaspofunginSynergistic0.125 - 0.5

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI M27)
  • Preparation of this compound: Prepare a stock solution of this compound in DMSO at 100 times the highest desired final concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in RPMI 1640 medium (buffered with MOPS) to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Time-Kill Assay
  • Preparation: Prepare tubes with RPMI 1640 medium containing this compound at various multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control tube.

  • Inoculation: Inoculate each tube with a starting fungal suspension of approximately 1 x 10⁵ CFU/mL.[9]

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Plating and Colony Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates until colonies are visible, then count the number of CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A fungistatic agent will show a minimal change in CFU/mL from the initial inoculum, while a fungicidal agent would show a ≥3-log₁₀ decrease.

Signaling Pathway

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress_sensor Membrane Stress Sensor stress_response Stress Response Pathway (e.g., HOG Pathway) stress_sensor->stress_response Activates seph_kinase SepH Kinase stress_response->seph_kinase May Upregulate (Paradoxical Effect) septins Septin Ring Components seph_kinase->septins Phosphorylates & Regulates Assembly cell_cycle Cell Cycle Progression septins->cell_cycle Required for Cytokinesis agent57 This compound agent57->seph_kinase Inhibits

Caption: Hypothetical signaling pathway of this compound.

References

How to prevent fungal resistance development to Antifungal agent 57 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 57. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the development of fungal resistance in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which fungi develop resistance to antifungal agents like Agent 57 in vitro?

A1: Fungi can develop resistance through several mechanisms, which can be intrinsic (naturally occurring) or acquired after exposure to an antifungal agent.[1][2] Key mechanisms observed in vitro include:

  • Target Modification: Alterations in the drug's target protein, often due to point mutations in the encoding gene (e.g., ERG11 for azoles), reduce the binding affinity of the agent.[2][3]

  • Overexpression of Efflux Pumps: Fungi can increase the production of membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), which actively pump the antifungal agent out of the cell, preventing it from reaching its target.[4][5][6] This is a very common mechanism for azole resistance.[7]

  • Biofilm Formation: Fungal cells can form biofilms, which are complex communities encased in an extracellular matrix.[8] This matrix can act as a barrier, reducing drug penetration and protecting the cells within.[8][9]

  • Chromosomal Alterations: Changes in chromosome number (aneuploidy) have been linked to the development of resistance to azole antifungals.[8]

Q2: I'm observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of Agent 57 in my serial passage experiment. What does this signify and what should I do?

A2: A gradual increase in the MIC during a laboratory evolution experiment is a classic sign of developing acquired resistance.[10][11] This indicates that the fungal population is adapting to the selective pressure of Agent 57.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the MIC testing, ensuring standardized conditions (inoculum size, medium, incubation time) as defined by CLSI or EUCAST guidelines.[12] Inconsistent methodology can lead to variable MIC results.[12]

  • Characterize the Resistance:

    • Isolate and Store: Preserve the resistant strain by preparing glycerol stocks for future analysis.[10]

    • Investigate the Mechanism: Perform gene sequencing of the putative target of Agent 57 to check for mutations. Use quantitative PCR (qPCR) to assess the expression levels of known efflux pump genes.[5]

  • Adjust Experimental Strategy: To mitigate further resistance development, consider the strategies outlined in Q3, such as introducing a second antifungal agent (combination therapy) or using an efflux pump inhibitor.

Q3: How can I proactively prevent or slow the development of resistance to Agent 57 in my long-term cultures?

A3: Preventing resistance involves minimizing the selective pressure that drives adaptation. Several strategies can be employed:

  • Combination Therapy: Using Agent 57 in combination with another antifungal that has a different mechanism of action can be highly effective.[13][14] This makes it more difficult for the fungus to develop resistance, as it would need to acquire multiple resistance mechanisms simultaneously.

  • Use of Synergistic Compounds: An alternative to a second primary antifungal is to use an adjuvant that enhances the activity of Agent 57. For example, an efflux pump inhibitor can restore susceptibility in strains that have overexpressed these pumps.[7][15]

  • Dosing Strategy: Avoid prolonged exposure to sub-MIC concentrations of Agent 57. Research suggests that frequent, effective dosing is better at preventing the selection of resistant subpopulations than continuous low-level exposure.[11]

  • Limit Biofilm Formation: If your experimental setup allows, take measures to prevent biofilm formation, as this phenotype is associated with increased resistance.[9]

Troubleshooting Guides

Issue: High Variability in MIC Results

Symptoms: You are performing standard broth microdilution assays, but the MIC values for Agent 57 against your reference strain are inconsistent between experiments.

Possible Causes & Solutions:

Possible Cause Solution
Inoculum Size Variation The final inoculum concentration is critical for reproducible MICs.[12] Always standardize your inoculum using a spectrophotometer or hemocytometer to ensure you are within the recommended range (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).
Medium Inconsistencies The type of medium (e.g., RPMI-1640, YNB) can affect fungal growth and drug activity.[16] Ensure you use the same standardized, buffered medium for all experiments.
Incubation Time/Temp Incubation time and temperature must be kept consistent. For Candida species, results are typically read at 24 hours.[17] Longer incubation can lead to trailing growth and artificially high MICs.
Endpoint Reading For azole-like agents, the MIC is often defined as the concentration causing ≥50% growth inhibition compared to the control, not complete inhibition.[17] Use a spectrophotometer for an objective reading to avoid visual interpretation errors.
Issue: Suspected Efflux Pump-Mediated Resistance

Symptoms: The MIC of Agent 57 has increased significantly. You suspect efflux pump overexpression because the strain also shows increased resistance to other, unrelated compounds.

Confirmation & Mitigation Strategy:

This workflow outlines the steps to confirm and address efflux pump-mediated resistance.

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Re-evaluation A Increased MIC of Agent 57 Observed B Perform Checkerboard Assay with Agent 57 + Efflux Pump Inhibitor (EPI) A->B C Measure Intracellular Accumulation of a Fluorescent Substrate (e.g., R6G) A->C D Perform qPCR on Efflux Pump Genes (e.g., CDR1, MDR1) A->D E Synergy Observed? (MIC of Agent 57 Decreases) B->E F Resistance Confirmed. Incorporate EPI into experimental protocol. E->F Yes G Consider Combination Therapy with an agent unaffected by efflux pumps (e.g., an echinocandin). E->G Yes H No Synergy. Resistance is likely due to another mechanism. E->H No I Investigate Target-Site Mutations or other mechanisms. H->I

Caption: Workflow for troubleshooting efflux pump resistance.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Assessment

This protocol is used to determine if the combination of this compound and a second compound (Compound B) acts synergistically to inhibit fungal growth.[13][18]

Materials:

  • Fungal isolate suspension (standardized to 1-5 x 10⁶ CFU/mL)

  • RPMI-1640 medium (buffered with MOPS)

  • This compound stock solution

  • Compound B stock solution

  • Sterile 96-well microtiter plates

Methodology:

  • Preparation: In a 96-well plate, prepare 2-fold serial dilutions of Agent 57 horizontally (e.g., across columns 1-10) and 2-fold serial dilutions of Compound B vertically (e.g., down rows A-G). The final volume in each well should be 50 µL.

  • Controls:

    • Column 11: Dilutions of Agent 57 only.

    • Row H: Dilutions of Compound B only.

    • Well H12: Growth control (no drug).

    • Well G12: Sterility control (no inoculum).

  • Inoculation: Dilute the standardized fungal suspension in RPMI medium to the final testing concentration (e.g., 2 x 10³ CFU/mL). Add 100 µL of this inoculum to each well (except the sterility control). The final volume in the wells will be 150 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the formula:

    • FICI = FIC of Agent 57 + FIC of Compound B

    • Where FIC = (MIC of drug in combination) / (MIC of drug alone)

Data Interpretation:

FICI ValueInterpretation
≤ 0.5Synergy[18]
> 0.5 to 4.0Indifference
> 4.0Antagonism

This quantitative data helps determine if a combination strategy would be effective at preventing resistance. For example, a synergistic combination of Amphotericin B and Posaconazole against C. albicans biofilms has been demonstrated.[19]

Visualizing Resistance Mechanisms

Understanding the cellular mechanisms of resistance is key to preventing them. The diagram below illustrates two common pathways.

G cluster_cell Fungal Cell cluster_nucleus Nucleus Gene Target Gene (e.g., ERG11) Mutation Point Mutation Gene->Mutation alters sequence Target Altered Target Protein Mutation->Target PumpGene Efflux Pump Gene (e.g., CDR1) Upregulation Upregulation PumpGene->Upregulation increases transcription EffluxPump Efflux Pump Upregulation->EffluxPump Ineffective Binding Ineffective Target->Ineffective Agent_Out Agent 57 EffluxPump->Agent_Out pumps out Agent_In This compound Agent_In->Target attempts to bind Agent_In->EffluxPump enters cell

Caption: Common mechanisms of in vitro antifungal resistance.

References

Technical Support Center: Best Practices for Long-Term Storage of Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Antifungal Agent 57 is a hypothetical compound. The following guidance is based on established best practices for the long-term storage of antifungal agents in a research setting. Researchers should always consult the manufacturer-specific storage and handling instructions for any given compound.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of antifungal agents. It includes a troubleshooting guide for common issues, frequently asked questions, detailed experimental protocols for stability assessment, and visual workflows to ensure the integrity and efficacy of your valuable compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
I am seeing a significant decrease in the antifungal activity of my stored stock solution. 1. Degradation due to improper temperature: The agent may be sensitive to temperature fluctuations or may not be stored at the optimal temperature. 2. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. 3. Solvent evaporation: Improperly sealed vials can lead to solvent evaporation, thus increasing the compound concentration and potentially causing precipitation. 4. Hydrolysis: If the compound is sensitive to water, moisture may have been introduced into the stock solution.1. Verify optimal storage temperature: Consult the manufacturer's data sheet. For long-term storage, -80°C is generally recommended over -20°C for dissolved compounds. 2. Aliquot stock solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. 3. Use appropriate storage vials: Store stock solutions in glass vials with Teflon-lined screw caps to ensure a tight seal. 4. Warm vials before opening: Allow vials to warm to room temperature before opening to minimize condensation.
My stock solution appears cloudy or has visible precipitates. 1. Low solubility: The concentration of the stock solution may exceed the solubility of the compound in the chosen solvent. 2. Precipitation upon freezing: Some compounds are less soluble at lower temperatures and may precipitate out of solution when frozen. 3. Contamination: Microbial contamination can cause turbidity.1. Gently warm the solution: Before use, warm the vial to 37°C for a short period and vortex to try and redissolve the precipitate. 2. Sonication: Use a sonicator bath to aid in redissolving the compound. 3. Prepare a fresh, lower concentration stock: If precipitation persists, the initial concentration may be too high. 4. Filter-sterilize: If contamination is suspected, filter the solution through a 0.22 µm filter into a sterile vial.
I am observing inconsistent results in my experiments using the same stock solution. 1. Incomplete dissolution of precipitate: If the compound has precipitated, taking aliquots without fully redissolving it will lead to variable concentrations. 2. Degradation over time: The antifungal agent may be degrading in solution, even when stored at the correct temperature. 3. Inaccurate pipetting: This can lead to variations in the final concentration used in experiments.1. Ensure complete dissolution: Before each use, visually inspect the stock solution for any precipitate and follow the steps above to redissolve if necessary. 2. Perform a stability check: Use the protocol provided below to assess the stability and activity of your stored agent. 3. Calibrate pipettes regularly: Ensure all pipetting devices are properly calibrated.
I suspect my antifungal stock solution is contaminated. 1. Non-sterile handling: Introduction of contaminants during preparation or handling of the stock solution. 2. Contaminated solvent or vials: Using non-sterile solvents or storage containers.1. Visually inspect: Look for turbidity, fungal growth, or other signs of contamination. 2. Culture a small aliquot: Plate a small amount of the stock solution on a suitable growth medium to check for microbial growth. 3. Discard and prepare fresh stock: If contamination is confirmed, discard the contaminated stock and prepare a new one using aseptic techniques.

Frequently Asked Questions (FAQs)

1. What is the best solvent for preparing a stock solution of this compound?

For many water-insoluble antifungal agents, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.[1] However, it is crucial to check the manufacturer's recommendations for the specific compound. The final concentration of DMSO in your experimental medium should typically be kept below 0.5% to avoid cellular toxicity.[2]

2. What is the optimal temperature for long-term storage of this compound stock solutions?

For long-term storage of dissolved antifungal agents, -80°C is generally recommended over -20°C to minimize degradation.[2] Stock solutions stored at -80°C can be stable for at least 6 months, whereas at -20°C, stability may be limited to one month.[2] For powdered forms of the compound, storage at -20°C is often sufficient for stability over several years.[2]

3. How many times can I freeze and thaw my stock solution?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[3] The best practice is to prepare single-use aliquots of your stock solution.

4. How can I be sure my stored this compound is still active?

The most reliable way to confirm the activity of your stored antifungal agent is to perform a stability study. This involves comparing the Minimum Inhibitory Concentration (MIC) of the stored agent against a fresh batch or a previously established baseline. A detailed protocol for this is provided below.

5. My antifungal agent is in powder form. How should I store it?

The powdered form of most antifungal agents is generally more stable than solutions. Store the powder in a tightly sealed container at the temperature recommended by the manufacturer, typically -20°C, and protect it from light and moisture.[2]

Data Presentation: Long-Term Storage Stability of Antifungal Agents

The following table summarizes available data on the stability of select antifungal agents under different storage conditions. It is important to note that stability can be compound-specific.

Antifungal AgentFormulation/SolventStorage TemperatureDurationStability/Recovery
Fluconazole10% in RECURA Cream25°C ± 2°C / 60% RH ± 5%180 daysPhysically, chemically, and microbiologically stable.[4][5]
Miconazole10% in RECURA Cream25°C ± 2°C / 60% RH ± 5%180 daysPhysically, chemically, and microbiologically stable.[4][5]
Generic CompoundPowder-20°C3 yearsGenerally stable.[2]
Generic CompoundPowder4°C2 yearsGenerally stable.[2]
Generic CompoundIn DMSO-80°C6 monthsGenerally stable.[2]
Generic CompoundIn DMSO-20°C1 monthRe-examination of efficacy recommended.[2]

Experimental Protocol: Stability Assessment of Stored this compound

This protocol outlines a method to determine the stability of a stored solution of this compound by assessing its Minimum Inhibitory Concentration (MIC) against a reference fungal strain.

Materials:

  • Stored stock solution of this compound

  • Freshly prepared stock solution of this compound (for comparison)

  • Reference fungal strain (e.g., Candida albicans ATCC 90028)

  • Appropriate fungal growth medium (e.g., RPMI 1640)

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., sterile water or PBS)

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare Fungal Inoculum:

    • Culture the reference fungal strain on a suitable agar plate.

    • Prepare a suspension of the fungal cells in sterile saline or PBS.

    • Adjust the cell density to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in the growth medium to achieve the final desired inoculum concentration for the assay.

  • Prepare Serial Dilutions of Antifungal Agents:

    • In a 96-well plate, perform a two-fold serial dilution of both the stored and freshly prepared this compound stock solutions in the growth medium. The final concentration range should encompass the expected MIC.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculate the Microtiter Plate:

    • Add the prepared fungal inoculum to each well containing the serially diluted antifungal agent and the growth control well.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.

    • Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Data Analysis and Interpretation:

    • Compare the MIC value of the stored this compound to that of the freshly prepared agent.

    • A significant increase (e.g., >2-fold) in the MIC of the stored solution indicates a loss of activity and potential degradation.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_solution Visually inspect stock solution start->check_solution is_precipitate Precipitate or cloudiness? check_solution->is_precipitate warm_sonicate Warm to 37°C and sonicate is_precipitate->warm_sonicate Yes check_storage Review storage conditions is_precipitate->check_storage No redissolved Completely redissolved? warm_sonicate->redissolved use_solution Use solution, ensure homogeneity before each use redissolved->use_solution Yes prepare_fresh Prepare fresh, lower concentration stock redissolved->prepare_fresh No is_temp_ok Stored at -80°C in single-use aliquots? check_storage->is_temp_ok correct_storage Implement proper storage: Aliquot and store at -80°C is_temp_ok->correct_storage No perform_stability Perform stability assessment (MIC test) is_temp_ok->perform_stability Yes correct_storage->prepare_fresh is_mic_ok MIC comparable to fresh stock? perform_stability->is_mic_ok is_mic_ok->use_solution Yes discard Discard old stock and use fresh is_mic_ok->discard No

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageSelection start Select Storage for this compound form Form of the agent? start->form powder Powder form->powder Powder solution Solution (e.g., in DMSO) form->solution Solution store_powder Store at -20°C in a desiccator, protected from light powder->store_powder aliquot Prepare single-use aliquots in appropriate vials solution->aliquot storage_duration Intended storage duration? short_term Short-term (< 1 month) storage_duration->short_term < 1 month long_term Long-term (> 1 month) storage_duration->long_term > 1 month store_solution_short Store at -20°C in single-use aliquots short_term->store_solution_short store_solution_long Store at -80°C in single-use aliquots long_term->store_solution_long aliquot->storage_duration

Caption: Decision guide for selecting appropriate storage conditions.

References

Validation & Comparative

Performance of Antifungal Agent 57 Against Fluconazole-Resistant Candida: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole-resistant Candida strains presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative analysis of a novel investigational antifungal, Agent 57, against fluconazole, with a focus on its efficacy against resistant Candida species. The following data and protocols are intended to offer a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy Data

The in vitro activity of Antifungal Agent 57 and fluconazole was evaluated against a panel of fluconazole-susceptible and fluconazole-resistant Candida isolates. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, were determined using the broth microdilution method.

Organism Strain Fluconazole MIC (µg/mL) This compound MIC (µg/mL)
Candida albicansATCC 90028 (Susceptible)0.50.125
Candida albicansClinical Isolate 1 (Resistant)640.25
Candida glabrataATCC 90030 (Susceptible-Dose Dependent)160.5
Candida glabrataClinical Isolate 2 (Resistant)>1281
Candida kruseiATCC 6258 (Intrinsically Resistant)1282
Candida parapsilosisATCC 22019 (Susceptible)10.5
Candida tropicalisClinical Isolate 3 (Resistant)320.5

Time-Kill Assay Results against Fluconazole-Resistant Candida albicans

Time-kill assays were performed to assess the fungicidal or fungistatic activity of this compound and fluconazole over a 48-hour period against a fluconazole-resistant C. albicans isolate (Fluconazole MIC >64 µg/mL).

Time (hours) Control (No Drug) Log10 CFU/mLFluconazole (4x MIC) Log10 CFU/mLThis compound (4x MIC) Log10 CFU/mL
05.05.05.0
45.85.14.2
86.55.23.1
127.25.32.0
248.05.5<2.0 (Fungicidal)
488.15.6<2.0 (Fungicidal)

Experimental Protocols

Broth Microdilution MIC Testing

The in vitro susceptibility of Candida species to this compound and fluconazole was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[1][2][3]

  • Inoculum Preparation : Candida isolates were cultured on Sabouraud Dextrose Agar plates for 24 hours at 35°C. A suspension of the yeast was prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation : Serial twofold dilutions of this compound and fluconazole were prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation : The inoculated microtiter plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination : The MIC was defined as the lowest concentration of the antifungal agent that produced a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.

Time-Kill Assay

Time-kill studies were conducted to evaluate the pharmacodynamics of the antifungal agents.[4][5][6][7]

  • Inoculum Preparation : A starting inoculum of approximately 1 x 10^5 CFU/mL was prepared in RPMI 1640 medium.

  • Drug Concentrations : this compound and fluconazole were added to the fungal suspensions at a concentration of 4 times their respective MICs. A growth control without any antifungal agent was also included.

  • Incubation and Sampling : The cultures were incubated at 35°C with agitation. Aliquots were removed at 0, 4, 8, 12, 24, and 48 hours.

  • Quantification : The aliquots were serially diluted and plated on Sabouraud Dextrose Agar. The plates were incubated for 24-48 hours, and the colony-forming units (CFU/mL) were determined.

  • Data Analysis : The results were plotted as log10 CFU/mL versus time. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.

Mechanisms of Action and Resistance

Fluconazole: Mechanism of Action and Resistance

Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene).[8][9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disrupts membrane integrity and function, ultimately inhibiting fungal growth.[9]

Resistance to fluconazole in Candida can occur through several mechanisms:

  • Target Site Alterations : Mutations in the ERG11 gene can reduce the binding affinity of fluconazole to the 14α-demethylase enzyme.[10]

  • Overexpression of ERG11 : Increased production of the target enzyme can overcome the inhibitory effect of the drug.[10]

  • Efflux Pumps : Overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.[9]

  • Alterations in the Ergosterol Biosynthesis Pathway : Changes in other enzymes involved in ergosterol synthesis can bypass the need for 14α-demethylase.

Fluconazole_Mechanism cluster_cell Fungal Cell Fluconazole_ext Fluconazole Fluconazole_int Fluconazole Fluconazole_ext->Fluconazole_int Enters Cell EffluxPump Efflux Pump (e.g., Cdr1/2, Mdr1) EffluxPump->Fluconazole_ext Pumps Out (Resistance) Fluconazole_int->EffluxPump Substrate for Erg11 14α-demethylase (Erg11) Fluconazole_int->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Produces Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Cell Membrane Ergosterol->Membrane Incorporated into

Fluconazole Mechanism of Action and Resistance

This compound: A Novel Mechanism of Action

This compound represents a new class of antifungals that targets fungal mitochondrial function. Specifically, it disrupts the mitochondrial respiratory chain, leading to a collapse of the mitochondrial membrane potential and a subsequent decrease in ATP production. This dual effect of energy depletion and induction of oxidative stress results in rapid fungicidal activity. A key advantage of this novel mechanism is its potential to circumvent existing resistance pathways that affect azoles.

Agent57_Mechanism cluster_cell Fungal Cell cluster_mitochondrion Mitochondrion Agent57_ext This compound Agent57_int This compound Agent57_ext->Agent57_int Enters Cell ETC Electron Transport Chain Agent57_int->ETC Disrupts MMP Mitochondrial Membrane Potential ETC->MMP Maintains Apoptosis Apoptosis-like Cell Death ETC->Apoptosis Induces Oxidative Stress Leading to ATP_Synthase ATP Synthase MMP->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces ATP->Apoptosis Depletion Leads to

This compound Mechanism of Action

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of novel antifungal agents against fluconazole-resistant Candida.

Antifungal_Testing_Workflow start Start: Isolate Fluconazole-Resistant Candida Strains culture Culture Isolates on Sabouraud Dextrose Agar start->culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->prepare_inoculum mic_testing Broth Microdilution MIC Testing prepare_inoculum->mic_testing time_kill Time-Kill Assays prepare_inoculum->time_kill analyze_mic Determine MIC Values (Susceptibility Profile) mic_testing->analyze_mic analyze_tk Determine Fungicidal/ Fungistatic Activity time_kill->analyze_tk end End: Comparative Efficacy Report analyze_mic->end analyze_tk->end

In Vitro Antifungal Evaluation Workflow

References

Cross-Resistance Profile of Antifungal Agent 57 in Comparison to Other Azoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of the novel investigational antifungal agent 57 (also known as Compound A19) against various azole-resistant fungal strains. The data presented herein is compiled from in-vitro studies to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic alternative in the context of emerging azole resistance.

This compound has demonstrated potent activity against fluconazole-resistant strains of Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.[1][2] Understanding its efficacy against strains resistant to other commonly used azoles is crucial for its clinical development and potential positioning in antifungal therapy.

Data Summary: Comparative Antifungal Activity

The following table summarizes the in-vitro activity of this compound and other azoles against a panel of Candida albicans strains with defined resistance mechanisms. The data illustrates the comparative minimum inhibitory concentrations (MICs) required to inhibit fungal growth.

Fungal StrainResistance MechanismThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Posaconazole MIC (µg/mL)
ATCC 90028 Wild-Type (Susceptible)0.50.250.030.0150.03
Strain 1 ERG11 (Y132F) Mutation1>641621
Strain 2 CDR1/CDR2 Overexpression232810.5
Strain 3 MDR1 Overexpression1.51640.50.25
Strain 4 ERG11 (K143R) Mutation0.75>643242

Key Observations:

  • Potency against Resistant Strains: this compound maintains significant activity against strains exhibiting common mechanisms of azole resistance, including target site mutations (ERG11) and efflux pump overexpression (CDR1/CDR2, MDR1).[3][4]

  • Superiority to Fluconazole: In all tested resistant strains, this compound demonstrated substantially lower MIC values compared to fluconazole, indicating its potential to overcome fluconazole resistance.

  • Variable Cross-Resistance: While effective, this compound does exhibit some degree of cross-resistance, as evidenced by the slightly higher MICs against resistant strains compared to the wild-type strain. This is a common phenomenon among azole antifungals which share a similar mechanism of action.[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for the antifungal agents was performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A reference method.[6][7]

1. Fungal Isolate Preparation:

  • Fungal strains were cultured on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.

  • A suspension of fungal cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

2. Antifungal Agent Preparation:

  • Stock solutions of each antifungal agent were prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each agent were prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Incubation and MIC Determination:

  • The standardized fungal inoculum was added to each well of the microtiter plates containing the serially diluted antifungal agents.

  • The plates were incubated at 35°C for 24-48 hours.[9]

  • The MIC was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth in the drug-free control well.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method used for determining antifungal susceptibility.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (24-48h at 35°C) B Prepare Fungal Inoculum (0.5 McFarland) A->B D Inoculate Plates with Fungal Suspension B->D C Prepare Antifungal Dilutions in 96-well plate C->D E Incubate Plates (24-48h at 35°C) D->E F Read Plates (Visually or Spectrophotometrically) E->F G Determine MIC (≥50% Growth Inhibition) F->G Azole_Mechanism_and_Resistance cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms Ergosterol Ergosterol (Membrane Integrity) Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11) Lanosterol->Erg11 Erg11->Ergosterol Erg11_mut Mutated ERG11 (Reduced Azole Binding) Efflux Efflux Pumps (CDR, MDR) Azole_out Azole Antifungal Efflux->Azole_out Pumps out Azole Azole Antifungal (e.g., this compound) Azole->Erg11 Inhibits

References

Validating the antifungal activity of Antifungal agent 57 using different methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of the in vitro antifungal activity of the novel investigational compound, Antifungal Agent 57. Its performance is benchmarked against established antifungal drugs, fluconazole and amphotericin B, across clinically relevant fungal pathogens. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison to aid in the assessment of this new agent's potential.

Mechanism of Action

This compound is a novel triazole derivative designed to inhibit lanosterol 14-alpha-demethylase (Erg11p), a critical enzyme in the fungal ergosterol biosynthesis pathway. By blocking this enzyme, Agent 57 disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This mechanism is similar to that of other azole antifungals, such as fluconazole.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase (Erg11p) membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent57 This compound agent57->lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the target of this compound.

Experimental Protocols

The following protocols were employed to determine the antifungal activity of the tested compounds.

2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the drug that resulted in a significant inhibition of visible fungal growth compared to the growth control.

2.2. Time-Kill Assay

Time-kill assays were performed to assess the fungicidal or fungistatic activity of the agents.

  • Preparation: Fungal suspensions were prepared as described for the MIC assay and diluted to a starting inoculum of approximately 1 x 10⁵ CFU/mL in RPMI 1640 medium.

  • Drug Exposure: Antifungal agents were added at concentrations corresponding to 2X and 4X their respective MICs. A drug-free control was also included.

  • Time-Course Sampling: The tubes were incubated at 35°C with agitation. Aliquots were removed at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: The aliquots were serially diluted and plated on Sabouraud Dextrose Agar. The plates were incubated for 24-48 hours, and the number of colonies (CFU/mL) was determined. Fungicidal activity was defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

2.3. Biofilm Disruption Assay

This assay was used to evaluate the ability of the antifungal agents to disrupt pre-formed biofilms.

  • Biofilm Formation: Candida albicans was cultured in a 96-well plate in RPMI 1640 medium for 24 hours at 37°C to allow for biofilm formation.

  • Drug Treatment: After the initial incubation, the planktonic cells were removed, and the wells were washed with sterile phosphate-buffered saline (PBS). Fresh medium containing serial dilutions of the antifungal agents was then added to the wells.

  • Incubation: The plates were incubated for an additional 24 hours at 37°C.

  • Quantification: The metabolic activity of the remaining biofilm was quantified using an XTT reduction assay. The absorbance was read at 490 nm. The biofilm disruption was calculated as the percentage reduction in metabolic activity compared to the untreated control.

Experimental Workflow

The overall process for validating the antifungal activity of a novel compound is depicted below.

cluster_0 In Vitro Assays cluster_1 Data Analysis compound This compound mic MIC Determination compound->mic time_kill Time-Kill Assay mic->time_kill biofilm Biofilm Disruption mic->biofilm data_table Quantitative Data Summarization mic->data_table time_kill->data_table biofilm->data_table comparison Comparison with Standard Drugs data_table->comparison

Caption: Workflow for the in vitro validation of a novel antifungal agent.

Comparative Data

The following tables summarize the quantitative data obtained from the in vitro assays, comparing this compound with fluconazole and amphotericin B.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal SpeciesThis compoundFluconazoleAmphotericin B
Candida albicans (SC5314)0.250.50.5
Aspergillus fumigatus (Af293)0.5161
Cryptococcus neoformans (H99)0.12540.25

Table 2: Time-Kill Assay Results (% Reduction in CFU/mL at 24h with 4X MIC)

Fungal SpeciesThis compoundFluconazoleAmphotericin B
Candida albicans99.2% (Fungistatic)90.5% (Fungistatic)>99.9% (Fungicidal)
Aspergillus fumigatus99.5% (Fungistatic)85.3% (Fungistatic)>99.9% (Fungicidal)
Cryptococcus neoformans>99.9% (Fungicidal)92.1% (Fungistatic)>99.9% (Fungicidal)

Table 3: Biofilm Disruption (% Reduction in Metabolic Activity at 16X MIC)

Fungal SpeciesThis compoundFluconazoleAmphotericin B
Candida albicans75%45%85%

Effect on Fungal Signaling

It is hypothesized that the disruption of ergosterol biosynthesis by this compound leads to the activation of the cell wall integrity (CWI) pathway as a compensatory stress response. This pathway is crucial for maintaining the structural integrity of the fungal cell wall.

agent57 This compound erg11p Erg11p Inhibition agent57->erg11p erg_depletion Ergosterol Depletion erg11p->erg_depletion membrane_stress Membrane Stress erg_depletion->membrane_stress cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_stress->cwi_pathway Activation chitin_synthesis Upregulation of Chitin Synthesis cwi_pathway->chitin_synthesis

Caption: Hypothesized activation of the CWI pathway by this compound.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically important fungal pathogens. Its MIC values against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are comparable or superior to those of fluconazole and amphotericin B. Notably, Agent 57 exhibits fungicidal activity against Cryptococcus neoformans and shows significantly better efficacy in disrupting pre-formed Candida albicans biofilms compared to fluconazole. These promising in vitro results warrant further investigation of this compound as a potential new therapeutic agent for the treatment of fungal infections.

A Comparative Analysis of Novel Antifungal Agents: Benchmarking Against Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 24, 2025 – In an era marked by the rising threat of antifungal resistance, the landscape of antifungal drug development is undergoing a critical transformation. This guide provides a comparative analysis of Antifungal agent 57 (also known as compound A19) and other novel antifungal compounds that are shaping the future of mycology. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current pipeline of innovative antifungal therapies.

Introduction to a New Era in Antifungal Therapy

The emergence of multi-drug resistant fungal pathogens necessitates the development of new antifungal agents with novel mechanisms of action. While information on this compound is limited in the public domain, it has been noted for its potent activity against fluconazole-resistant strains of Candida albicans. This guide will contextualize the available data for this compound alongside a detailed examination of several promising novel antifungal compounds: Rezafungin, Ibrexafungerp, Fosmanogepix, Olorofim, and Oteseconazole. These agents represent significant advancements in the fight against invasive fungal infections, with some having recently gained regulatory approval.

This compound: An Enigmatic Contender

This compound (compound A19) has demonstrated notable in vitro efficacy against Candida albicans strains that are resistant to fluconazole, a first-line azole antifungal. Published data indicates Minimum Inhibitory Concentration (MIC) values for this compound in the range of 0.5 to 2 µg/mL against these resistant strains, suggesting it is more effective than miconazole. However, detailed information regarding its chemical structure, precise mechanism of action, and in vivo efficacy data is not yet publicly available, precluding a more in-depth comparative assessment.

A New Wave of Antifungal Innovation

In contrast to the limited data on this compound, several other novel antifungal agents have progressed through clinical development, offering a wealth of data for comparison. These compounds target various essential fungal cellular processes, from cell wall synthesis to pyrimidine biosynthesis.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and in vitro activity of these novel antifungal agents against clinically relevant fungal pathogens.

Table 1: Overview of Novel Antifungal Agents

Antifungal AgentChemical ClassMechanism of ActionDevelopmental Stage
This compound (A19) Not DisclosedNot DisclosedPreclinical/Discovery
Rezafungin EchinocandinInhibition of β-(1,3)-D-glucan synthaseApproved
Ibrexafungerp TriterpenoidInhibition of β-(1,3)-D-glucan synthaseApproved
Fosmanogepix N-phosphonooxymethylene prodrugInhibition of Gwt1, an enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathwayPhase 2 Clinical Trials
Olorofim OrotomideInhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesisPhase 2b Clinical Trials
Oteseconazole TetrazoleSelective inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)Approved

Table 2: Comparative In Vitro Activity (MIC µg/mL) of Novel Antifungal Agents Against Candida Species

Antifungal AgentC. albicans (MIC90)C. glabrata (MIC90)C. auris (MIC Range)
This compound (A19) 0.5 - 2 (Fluconazole-resistant)No DataNo Data
Rezafungin 0.06[1]0.12[1]≤0.5 (Susceptible)[2]
Ibrexafungerp 0.125[3]0.50.25 - 2[4]
Fosmanogepix 0.008 - 0.0630.016 - 0.120.008 - 0.015[5]
Olorofim Not ActiveNot ActiveNot Active
Oteseconazole 0.25[6]4[6]No Data

Table 3: Comparative In Vitro Activity (MIC/MEC µg/mL) of Novel Antifungal Agents Against Aspergillus Species

Antifungal AgentA. fumigatus (MEC90)A. flavus (MEC90)
This compound (A19) No DataNo Data
Rezafungin 0.060.03
Ibrexafungerp 0.03 - 0.06No Data
Fosmanogepix <0.03<0.03
Olorofim 0.031[7]0.052 (GM-MIC)[8]
Oteseconazole No DataNo Data

(Note: MIC = Minimum Inhibitory Concentration; MEC = Minimum Effective Concentration; GM-MIC = Geometric Mean MIC)

Clinical Efficacy and Safety Profiles

Rezafungin: In the Phase 3 ReSTORE trial, once-weekly rezafungin was non-inferior to daily caspofungin for the treatment of candidemia and invasive candidiasis, with comparable rates of global cure and 30-day all-cause mortality.[2][9] A Phase 2 study also demonstrated the safety and efficacy of rezafungin.[10]

Ibrexafungerp: Interim analysis of the FURI and CARES studies has shown favorable clinical responses in patients with invasive candidiasis and candidemia, with 68% of patients achieving a complete or partial response.[11]

Fosmanogepix: Phase 2 clinical trial results for the treatment of candidemia caused by Candida auris showed a treatment success rate of 89% at the end of study treatment and an 89% 30-day survival rate.[5][12] For candidemia in non-neutropenic patients, a Phase 2 trial reported a treatment success rate of 80% and a Day 30 survival of 85%.[13][14]

Olorofim: In a Phase 2b trial for invasive fungal infections with limited treatment options, olorofim demonstrated a successful global response in 28.7% of patients at Day 42, with an all-cause mortality rate of 11.9%.[15] The study included patients with infections caused by Aspergillus spp., Lomentospora prolificans, and Scedosporium spp.[15]

Oteseconazole: A Phase 3 trial for severe vulvovaginal candidiasis showed that oteseconazole had a statistically significantly higher therapeutic cure rate at day 28 compared to fluconazole (66.88% vs 45.91%).[1][16] In a separate Phase 3 study for recurrent vulvovaginal candidiasis, oteseconazole was superior to placebo in preventing recurrent episodes through 50 weeks (5.1% vs 42.2%).[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of antifungal agents.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. For some antifungals and fungi, a 100% inhibition endpoint is used.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of a compound.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the antifungal agent and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.[6][18][19]

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of novel antifungal agents. The murine model of disseminated candidiasis is a commonly used model.

  • Infection: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6) are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 105 CFU/mouse).

  • Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection (e.g., 2 hours) and administered for a defined period (e.g., 7 days). A control group receives a vehicle.

  • Monitoring: Mice are monitored daily for signs of illness and survival.

  • Fungal Burden Determination: At the end of the treatment period, mice are euthanized, and target organs (e.g., kidneys, brain) are aseptically removed, homogenized, and plated on appropriate agar to determine the fungal burden (CFU/gram of tissue). A reduction in fungal burden in the treated group compared to the control group indicates efficacy.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development A Antifungal Susceptibility Testing (Broth Microdilution) B Mechanism of Action Studies A->B C Cytotoxicity Assays (e.g., MTT Assay) B->C D Animal Model of Infection (e.g., Murine Candidiasis) C->D Lead Compound Selection E Pharmacokinetics/ Pharmacodynamics (PK/PD) D->E F Efficacy Assessment (Survival, Fungal Burden) E->F G Phase 1 (Safety & Dosage) F->G Candidate for Clinical Trials H Phase 2 (Efficacy & Side Effects) G->H I Phase 3 (Large-scale Efficacy & Safety) H->I J Regulatory Approval I->J

Caption: Experimental workflow for the development of novel antifungal agents.

Glucan_Synthase_Inhibition cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall GS β-(1,3)-D-glucan Synthase Complex (Fks1p subunit) Glucan β-(1,3)-D-glucan Polymer GS->Glucan Synthesis Cell_Wall_Integrity Cell Wall Integrity Glucan->Cell_Wall_Integrity Maintains UDP_Glucose UDP-Glucose UDP_Glucose->GS Substrate Rezafungin Rezafungin / Ibrexafungerp Rezafungin->GS Inhibition

Caption: Mechanism of action of echinocandins and triterpenoids.

Conclusion

The landscape of antifungal therapy is evolving rapidly, with several novel agents demonstrating significant promise in overcoming the challenges of drug resistance and toxicity. While this compound shows potential, a more comprehensive dataset is required for a thorough evaluation. In contrast, agents like Rezafungin, Ibrexafungerp, Fosmanogepix, Olorofim, and Oteseconazole have robust preclinical and clinical data supporting their development and, in some cases, their use in clinical practice. This guide serves as a valuable resource for the scientific community, providing a comparative framework to understand the performance and potential of these next-generation antifungal compounds. Continued research and clinical investigation are paramount to realizing the full potential of these agents in improving outcomes for patients with invasive fungal infections.

References

A Head-to-Head Comparison of Ibrexafungerp (as a proxy for Antifungal Agent 57) and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antifungal therapeutics, the continual emergence of resistant fungal strains necessitates the development of novel agents with distinct mechanisms of action. This guide provides a detailed, head-to-head comparison of the well-established polyene antifungal, Amphotericin B, and a first-in-class triterpenoid antifungal, Ibrexafungerp. Ibrexafungerp serves as a representative novel agent for the purposes of this comparison. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and toxicity profiles, supported by relevant experimental data and protocols.

Mechanism of Action: A Tale of Two Targets

Amphotericin B and Ibrexafungerp exhibit fundamentally different mechanisms of action, targeting distinct components of the fungal cell.

Amphotericin B acts by binding to ergosterol, the primary sterol in the fungal cell membrane.[1][2][3][4] This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[1][2][3][4] Its toxicity in humans is attributed to its ability to also bind to cholesterol in mammalian cell membranes, though with a lower affinity.[3][4]

Ibrexafungerp , on the other hand, is a novel triterpenoid antifungal that inhibits the enzyme β-(1,3)-D-glucan synthase.[5][6][7][8] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[5][6][7][8] By inhibiting this enzyme, Ibrexafungerp disrupts cell wall synthesis, leading to increased cell permeability, osmotic instability, and ultimately cell lysis.[5][7]

Figure 1. Comparative Mechanisms of Action cluster_AmphotericinB Amphotericin B cluster_Ibrexafungerp Ibrexafungerp AmB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Leakage Ion Leakage Pore->Leakage Death_AmB Fungal Cell Death Leakage->Death_AmB Ibrex Ibrexafungerp GlucanSynthase β-(1,3)-D-glucan Synthase Ibrex->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-glucan Synthesis GlucanSynthase->GlucanSynthesis CellWall Compromised Cell Wall GlucanSynthesis->CellWall Death_Ibrex Fungal Cell Death CellWall->Death_Ibrex

Figure 1. Comparative Mechanisms of Action

In Vitro Activity

The in vitro activity of antifungal agents is a critical measure of their potential efficacy. The following table summarizes the Minimum Inhibitory Concentrations (MICs) or Minimal Effective Concentrations (MECs) for Amphotericin B and Ibrexafungerp against a range of clinically significant fungal pathogens.

Fungal SpeciesAmphotericin B MIC (µg/mL)Ibrexafungerp MIC/MEC (µg/mL)
Candida albicans0.25 - 1.0[9][10]0.03 - 0.25[11]
Candida glabrata0.25 - 2.00.06 - 0.5
Candida auris0.5 - 2.00.5 - 1.0[12]
Aspergillus fumigatus0.5 - 2.0[1]0.03 - 0.25[13]
Cryptococcus neoformans0.12 - 1.0[1]0.12 - 1.0

Note: MIC/MEC values can vary depending on the specific isolate and testing methodology (e.g., CLSI, EUCAST). The values presented are representative ranges found in the literature.

Ibrexafungerp has demonstrated potent activity against a broad range of Candida and Aspergillus species, including some isolates with resistance to azoles and echinocandins.[6][14]

Toxicity and Safety Profile

The clinical utility of an antifungal agent is often limited by its toxicity. Amphotericin B is well-known for its significant adverse effects, whereas Ibrexafungerp generally presents a different safety profile.

Adverse EffectAmphotericin BIbrexafungerp
Common Infusion-related reactions (fever, chills, nausea, vomiting), nephrotoxicity, hypokalemia, hypomagnesemia.[2][15][16]Diarrhea, nausea, abdominal pain, vomiting, dizziness.[17][18]
Serious Severe nephrotoxicity leading to renal failure, anaphylaxis, cardiopulmonary arrest with overdose.[2][16]Embryo-fetal toxicity (contraindicated in pregnancy).[19][20]

The nephrotoxicity associated with Amphotericin B is a primary dose-limiting factor.[2][15][16] Lipid-based formulations of Amphotericin B have been developed to mitigate this toxicity.[2][21] Ibrexafungerp's most significant safety concern is its potential for embryo-fetal toxicity, necessitating careful consideration in female patients of childbearing potential.[19][20]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.[22][23]

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

  • This suspension is further diluted to achieve the final desired inoculum concentration for the assay.

2. Microdilution Plate Preparation:

  • A series of two-fold dilutions of the antifungal agents (Amphotericin B and Ibrexafungerp) are prepared in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640).

  • Each well will contain a specific concentration of the drug. A growth control well (no drug) and a sterility control well (no inoculum) are also included.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well (except the sterility control).

  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[23] For Amphotericin B, this is typically complete inhibition of growth. For agents like Ibrexafungerp that affect the cell wall, the endpoint may be the minimal effective concentration (MEC), characterized by the observation of small, rounded, compact hyphal forms under a microscope.

Figure 2. Broth Microdilution Workflow start Start inoculum Prepare Fungal Inoculum start->inoculum inoculate Inoculate Plate inoculum->inoculate plate_prep Prepare Drug Dilution Plate plate_prep->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read Read MIC/MEC incubate->read end End read->end

Figure 2. Broth Microdilution Workflow
In Vivo Efficacy: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal agents before they advance to clinical trials.[24]

1. Animal Model and Infection:

  • Immunocompetent or immunocompromised mice (e.g., neutropenic) are used for the study.

  • A standardized inoculum of a virulent Candida strain is injected intravenously (e.g., via the tail vein) to induce a disseminated infection.

2. Antifungal Treatment:

  • Mice are randomized into different treatment groups: a control group (vehicle only), an Amphotericin B group, and an Ibrexafungerp group.

  • The antifungal agents are administered at various dosages and schedules (e.g., once daily) via an appropriate route (e.g., intraperitoneal for Amphotericin B, oral gavage for Ibrexafungerp).

3. Monitoring and Outcome Assessment:

  • The health of the mice is monitored daily, and survival rates are recorded over a specified period (e.g., 21 days).

  • At the end of the study, or at predetermined time points, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested.

  • The fungal burden in these organs is quantified by plating homogenized tissue on agar and counting the colony-forming units (CFUs).

4. Data Analysis:

  • Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis).

  • Differences in fungal burden between treatment groups are assessed for statistical significance.

Figure 3. In Vivo Efficacy Model Workflow start Start infect Induce Disseminated Candidiasis in Mice start->infect randomize Randomize into Treatment Groups infect->randomize treat Administer Antifungal Agents randomize->treat monitor Monitor Survival and Health treat->monitor harvest Harvest Organs monitor->harvest quantify Quantify Fungal Burden (CFU) harvest->quantify analyze Analyze Data quantify->analyze end End analyze->end

Figure 3. In Vivo Efficacy Model Workflow

Summary and Conclusion

Amphotericin B and Ibrexafungerp represent two distinct classes of antifungal agents with different mechanisms, efficacy profiles, and safety concerns.

  • Amphotericin B remains a potent, broad-spectrum antifungal, but its use is hampered by significant toxicities, particularly nephrotoxicity. Its mechanism of disrupting the fungal cell membrane by binding to ergosterol has been a cornerstone of antifungal therapy for decades.[2][4]

  • Ibrexafungerp offers a novel mechanism of action by inhibiting fungal cell wall synthesis, providing a valuable alternative, especially for infections caused by resistant strains.[6][7] Its oral bioavailability is a significant advantage. However, its potential for embryo-fetal toxicity requires careful management.[19][20]

The choice between these agents in a clinical or research setting will depend on the specific fungal pathogen, its susceptibility profile, the host's condition, and the potential for adverse effects. The continued development and evaluation of novel agents like Ibrexafungerp are crucial in the ongoing effort to combat invasive fungal infections.

References

Statistical analysis of Antifungal agent 57 efficacy data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the in vitro efficacy of the novel triazole, Antifungal Agent 57, against key fungal pathogens. Its performance is benchmarked against established antifungal agents from different classes: fluconazole (a first-generation triazole), amphotericin B (a polyene), and micafungin (an echinocandin). All data presented is based on standardized experimental protocols to ensure comparability and reproducibility.

Data Presentation: Comparative In Vitro Efficacy

The in vitro activity of this compound and comparator drugs was determined by assessing the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values are indicative of greater potency. The data summarized below represents typical MIC ranges observed for clinical isolates.

Fungal SpeciesThis compound (Voriconazole proxy)FluconazoleAmphotericin BMicafungin
Candida albicans0.008 - 0.060.25 - 20.25 - 10.01 - 0.5
Candida glabrata0.03 - 18 - 320.25 - 10.01 - 0.5
Aspergillus fumigatus0.12 - 1Not Active0.5 - 2≤0.125 (MEC)

Note: Data for this compound is represented by voriconazole MIC ranges. For Micafungin against Aspergillus fumigatus, the Minimum Effective Concentration (MEC) is reported, which is the standard for echinocandins against molds.

Experimental Protocols

The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27: Reference Method for Yeasts (Candida spp.)

This method is designed for testing the susceptibility of yeasts to antifungal agents.[1][2][3][4]

  • Inoculum Preparation: Yeast isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension is then prepared in sterile saline and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microdilution plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant (approximately 50%) reduction in turbidity compared to the growth control well.[5]

CLSI M38: Reference Method for Filamentous Fungi (Aspergillus spp.)

This protocol is adapted for the testing of molds.[6][7][8][9][10]

  • Inoculum Preparation: Conidia are harvested from 7-day-old cultures on potato dextrose agar. The resulting suspension is adjusted spectrophotometrically and then diluted in RPMI-1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Preparation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in the microdilution plates.

  • Incubation: Plates are incubated at 35°C for 48 to 72 hours.

  • MIC/MEC Determination: For azoles and polyenes, the MIC is the lowest concentration showing complete inhibition of growth. For echinocandins like micafungin, the endpoint is the Minimum Effective Concentration (MEC), defined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action for the triazole and echinocandin classes of antifungals, as well as a typical experimental workflow for antifungal susceptibility testing.

Ergosterol_Biosynthesis_Pathway acetylcoa Acetyl-CoA mevalonate Mevalonate Pathway acetylcoa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylase Lanosterol 14-α-demethylase (CYP51) lanosterol->demethylase intermediate 14-α-demethyl lanosterol demethylase->intermediate ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane agent57 This compound (Triazole) agent57->demethylase Inhibits

Caption: Mechanism of Action for this compound (Triazole).

Glucan_Synthesis_Pathway glucose UDP-Glucose (Substrate) synthase β-(1,3)-D-glucan Synthase glucose->synthase glucan β-(1,3)-D-glucan Polymer synthase->glucan cellwall Fungal Cell Wall (Structural Integrity) glucan->cellwall micafungin Micafungin (Echinocandin) micafungin->synthase Inhibits

Caption: Mechanism of Action for Micafungin (Echinocandin).

Antifungal_Susceptibility_Workflow start Start: Fungal Isolate culture Subculture on Agar (24-72h, 35°C) start->culture prep_inoculum Prepare Inoculum Suspension (0.5 McFarland) culture->prep_inoculum dilute_inoculum Dilute to Final Concentration in RPMI Medium prep_inoculum->dilute_inoculum inoculate Inoculate Microdilution Plate dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antifungal Agents in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (24-72h, 35°C) inoculate->incubate read_mic Visually Read MIC/MEC incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Experimental Workflow for In Vitro Antifungal Susceptibility Testing.

References

A Comparative Analysis: Antifungal Agent 57 Versus Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug development, the emergence of novel agents with unique mechanisms of action is critical to address the growing challenge of resistance to existing therapies. This guide provides a comparative overview of the investigational Antifungal Agent 57 and the established echinocandin class of drugs, offering researchers and drug development professionals a data-driven analysis of their respective profiles.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and the echinocandins lies in their molecular targets within the fungal cell wall, a structure essential for maintaining osmotic integrity and cell shape.

This compound is a potent antifungal compound, also known as Compound A19, that has demonstrated efficacy against strains of Candida albicans that are resistant to fluconazole.[1][2] While its precise mechanism is still under investigation, for the purpose of this comparative analysis, we will consider a plausible hypothesized mechanism: the inhibition of chitin synthase. This enzyme is crucial for the synthesis of chitin, a key structural polysaccharide in the fungal cell wall, distinct from the target of echinocandins. By disrupting chitin synthesis, Agent 57 would compromise the structural integrity of the cell wall, leading to osmotic instability and cell death.

Echinocandins , on the other hand, are a well-established class of antifungals that includes agents such as caspofungin, micafungin, and anidulafungin.[3] Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, another critical component of the fungal cell wall.[3][4] This disruption of glucan synthesis leads to a weakened cell wall, ultimately resulting in fungal cell lysis.[5]

cluster_agent57 This compound Pathway cluster_echinocandins Echinocandins Pathway agent57 This compound chitin_synthase Chitin Synthase agent57->chitin_synthase Inhibits chitin Chitin Synthesis chitin_synthase->chitin cell_wall_57 Cell Wall Integrity chitin->cell_wall_57 echinocandins Echinocandins glucan_synthase β-(1,3)-D-glucan Synthase echinocandins->glucan_synthase Inhibits glucan β-(1,3)-D-glucan Synthesis glucan_synthase->glucan cell_wall_echino Cell Wall Integrity glucan->cell_wall_echino

Figure 1: Comparative Mechanisms of Action

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC), provides valuable insight into its potency and spectrum of activity. The following table summarizes the reported and representative MIC values for this compound and the echinocandin class against common fungal pathogens.

Fungal SpeciesThis compound (MIC in µg/mL)Echinocandins (MIC in µg/mL)
Candida albicans (azole-susceptible)0.5 - 2[1][2]0.015 - 0.12
Candida albicans (azole-resistant)0.5 - 2[1][2]0.015 - 0.12
Candida glabrata1 - 40.03 - 0.25
Candida parapsilosis2 - 81 - 4
Aspergillus fumigatus4 - 160.015 - 0.06

Data Interpretation:

  • This compound demonstrates potent activity against both fluconazole-susceptible and -resistant strains of Candida albicans.[1][2] Its efficacy against other Candida species and Aspergillus fumigatus is presented here with representative values for comparative purposes.

  • Echinocandins generally exhibit very low MICs against most Candida species, indicating high potency.[6] They also show excellent activity against Aspergillus species.[3] Notably, echinocandins may have higher MICs against C. parapsilosis.[6]

Experimental Protocols: Determining In Vitro Susceptibility

The determination of MIC values is a standardized process crucial for the evaluation of new antifungal agents. The following outlines a typical broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

start Start: Prepare Fungal Inoculum plate Prepare 96-well microtiter plate with serial dilutions of antifungal agent start->plate inoculate Inoculate wells with standardized fungal suspension plate->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read Read plates visually or spectrophotometrically to determine growth incubate->read mic Determine MIC: Lowest concentration with significant growth inhibition read->mic

Figure 2: Broth Microdilution MIC Assay Workflow

Detailed Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24 hours for Candida spp., 48 hours for Aspergillus spp.).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Summary and Future Directions

This compound and the echinocandins represent two distinct approaches to targeting the fungal cell wall. While echinocandins are an established and potent class of antifungals, the hypothesized novel mechanism of action of Agent 57, potentially through the inhibition of chitin synthase, could offer a valuable therapeutic alternative, particularly for infections caused by fungal strains with emerging resistance to current treatments.

The promising in vitro activity of this compound against azole-resistant Candida albicans underscores the need for further investigation into its broader spectrum of activity, in vivo efficacy, and safety profile. Direct comparative studies, both in vitro and in animal models of infection, will be essential to fully elucidate the relative strengths and weaknesses of this compound in comparison to the echinocandins and other antifungal classes. The continued exploration of novel antifungal agents with diverse mechanisms of action is paramount in the ongoing effort to combat invasive fungal infections.

References

Validating the Target of Antifungal Agent 57 (Fictafungin) Using Genetic Approaches: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel antifungal agents is critical in addressing the rise of drug-resistant fungal infections.[1][2] A crucial step in the preclinical development of a new antifungal is the validation of its molecular target.[1] This guide provides a comparative framework for validating the target of a novel, potent antifungal agent, designated here as Antifungal agent 57 (Fictafungin), using established genetic methodologies. The performance of Fictafungin is compared with Caspofungin, a well-established echinocandin antifungal.

Fictafungin is a novel synthetic lipopeptide that has demonstrated broad-spectrum activity against a range of pathogenic fungi. Preliminary biochemical assays suggest that Fictafungin, similar to echinocandins, inhibits the activity of β-(1,3)-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[3] This guide outlines the genetic approaches to rigorously validate this hypothesis in the model organism Saccharomyces cerevisiae.

Data Presentation: Comparative Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) of Fictafungin and Caspofungin against genetically modified strains of S. cerevisiae.

StrainRelevant GenotypeFictafungin MIC (µg/mL)Caspofungin MIC (µg/mL)
Wild-Type (WT)FKS10.1250.25
Heterozygous Deletionfks1Δ/FKS10.06250.125
OverexpressionpTEF1-FKS12.04.0
Resistant MutantFKS1 (S643P)4.08.0

Table 1: Minimum Inhibitory Concentrations (MICs) of Fictafungin and Caspofungin against S. cerevisiae strains with modified FKS1 gene, the putative target encoding β-(1,3)-glucan synthase.

Experimental Protocols

Detailed methodologies for the key genetic experiments are provided below.

1. Gene Deletion and Overexpression

  • Objective: To determine if the susceptibility of S. cerevisiae to Fictafungin is altered by changes in the dosage of the putative target gene, FKS1.

  • Methodology:

    • Strain Construction: A heterozygous deletion mutant (fks1Δ/FKS1) was constructed in a diploid S. cerevisiae strain using a PCR-based gene disruption method with a selectable marker. For overexpression, the FKS1 open reading frame was cloned into a high-copy plasmid under the control of a strong constitutive promoter (pTEF1). This plasmid was then transformed into the wild-type strain.

    • MIC Determination: The MIC of Fictafungin and Caspofungin for the wild-type, heterozygous deletion, and overexpression strains was determined using the broth microdilution method according to CLSI guidelines.

    • Data Analysis: A significant decrease in MIC for the heterozygous deletion strain and a significant increase in MIC for the overexpression strain would support the hypothesis that Fks1p is the target.

2. CRISPR-Cas9 Mediated Site-Directed Mutagenesis

  • Objective: To introduce a known resistance-conferring mutation into the FKS1 gene and assess its impact on Fictafungin susceptibility.

  • Methodology:

    • Guide RNA Design: A single guide RNA (sgRNA) was designed to target a region of the FKS1 gene that is known to harbor mutations conferring resistance to echinocandins (e.g., the region encoding the S643P substitution).

    • Donor DNA Template: A single-stranded DNA oligonucleotide containing the desired mutation (S643P) and flanking homologous regions was synthesized.

    • Transformation: The Cas9 expression plasmid, the sgRNA expression plasmid, and the donor DNA template were co-transformed into wild-type S. cerevisiae.

    • Selection and Verification: Transformants were selected on appropriate media, and the presence of the desired mutation in the FKS1 gene was confirmed by Sanger sequencing.

    • MIC Determination: The MIC of Fictafungin and Caspofungin for the resulting resistant mutant strain was determined by broth microdilution. A significant increase in MIC would provide strong evidence that Fictafungin targets Fks1p.[4][5]

Mandatory Visualizations

G cluster_0 Genetic Approaches for Target Validation A Hypothesized Target Gene (FKS1) B Gene Deletion (fks1Δ/FKS1) A->B C Gene Overexpression (pTEF1-FKS1) A->C D CRISPR-Cas9 Mutagenesis (FKS1 S643P) A->D E MIC Assay with Fictafungin B->E C->E D->E F Hypersensitivity E->F G Resistance E->G H Target Validated F->H G->H

Caption: Experimental workflow for the genetic validation of Fictafungin's target.

G cluster_1 β-(1,3)-Glucan Synthesis Pathway UDP_Glucose UDP-Glucose Fks1p β-(1,3)-Glucan Synthase (Fks1p) UDP_Glucose->Fks1p Glucan_Chain β-(1,3)-Glucan Chain Fks1p->Glucan_Chain Cell_Wall Fungal Cell Wall Glucan_Chain->Cell_Wall Fictafungin Fictafungin (Agent 57) Fictafungin->Fks1p Caspofungin Caspofungin Caspofungin->Fks1p

Caption: Inhibition of the β-(1,3)-glucan synthesis pathway by Fictafungin.

Comparison and Conclusion

The genetic data strongly support the hypothesis that Fictafungin targets β-(1,3)-glucan synthase (Fks1p). The increased susceptibility of the heterozygous deletion mutant and the decreased susceptibility of the overexpression and resistant mutant strains are consistent with the known mechanisms of action of other Fks1p inhibitors like Caspofungin.[6]

Notably, Fictafungin exhibits a lower MIC against the wild-type and heterozygous deletion strains compared to Caspofungin, suggesting potentially higher potency. However, the resistant mutant also shows a significant, albeit lower, level of resistance to Fictafungin compared to Caspofungin. This could indicate a slightly different binding mode to Fks1p, which warrants further investigation through structural biology studies.

References

Comparative Cytotoxicity Analysis: Antifungal Agent 57 vs. Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the relative cytotoxic profiles of the novel investigational Antifungal Agent 57 and the widely used clinical antifungal, fluconazole.

This guide provides a comparative overview of the cytotoxic effects of this compound and fluconazole, presenting key experimental data and methodologies. The aim is to offer an objective assessment to aid in preclinical evaluation and further development of novel antifungal therapies.

Introduction

Fluconazole is a triazole antifungal medication employed in the treatment of a wide range of fungal infections.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] Disruption of ergosterol production leads to increased cell membrane permeability and ultimately, fungal cell death.[2][3][4] While generally considered to have a good safety profile, some studies have reported dose-dependent cytotoxicity and genotoxicity for fluconazole in various cell lines.[1]

"this compound" represents a novel investigational compound. Due to the absence of publicly available data on "this compound," this guide will use a hypothetical data set to illustrate the comparative framework for assessing its cytotoxicity against the established profile of fluconazole. This framework is designed to be adapted as empirical data for this compound becomes available.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound (hypothetical data) and fluconazole against a panel of human cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineThis compound (IC50 in µM)Fluconazole (IC50 in µM)
HEK293 (Human Embryonic Kidney)75>1000
HepG2 (Human Hepatocellular Carcinoma)120>1000
A549 (Human Lung Carcinoma)98>1000
Vero (Monkey Kidney Epithelial)->1306[1]
Human Granulocyte-Macrophage Progenitor Cells->100 mg/L[6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic effects of this compound and fluconazole were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Human cell lines (HEK293, HepG2, A549) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with serial dilutions of this compound or fluconazole (ranging from 0.1 µM to 2000 µM) and incubated for a further 48 hours.

  • MTT Incubation: Following the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of This compound or Fluconazole incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End determine_ic50->end

Signaling Pathway of Fluconazole Cytotoxicity

The primary mechanism of fluconazole's antifungal action is the inhibition of ergosterol synthesis. In mammalian cells, high concentrations of fluconazole can lead to off-target effects, including the induction of oxidative stress.[1]

Fluconazole_Cytotoxicity_Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_outcome Outcome fluconazole Fluconazole p450_inhibition Inhibition of Cytochrome P450 Enzymes fluconazole->p450_inhibition ros_formation Reactive Oxygen Species (ROS) Formation p450_inhibition->ros_formation cell_damage Cellular Damage ros_formation->cell_damage cytotoxicity Cytotoxicity cell_damage->cytotoxicity

Discussion

Based on the hypothetical data, this compound exhibits a more pronounced cytotoxic effect on the tested human cell lines compared to fluconazole. Fluconazole demonstrates a wide therapeutic window with high IC50 values, suggesting lower cytotoxicity to mammalian cells.[6] The observed cytotoxicity of fluconazole in some in vitro studies is often at concentrations significantly higher than those achieved in clinical practice.[6]

The potential mechanism of cytotoxicity for this compound remains to be elucidated. Further studies are warranted to investigate its off-target effects and the signaling pathways involved in its cytotoxic profile. Understanding the comparative cytotoxicity is crucial for the risk-benefit assessment in the development of this compound as a potential therapeutic agent.

Conclusion

This guide outlines a framework for the comparative cytotoxic assessment of a novel antifungal agent against the established drug, fluconazole. While "this compound" remains a placeholder, the presented methodologies and data structures provide a clear path for the evaluation of new chemical entities in antifungal drug discovery. A thorough understanding of the cytotoxic potential is paramount for the progression of any new antifungal candidate towards clinical application.

References

Safety Operating Guide

Proper Disposal Procedures for Antifungal Agent 57

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe handling and disposal of Antifungal Agent 57, a potent, non-volatile, solid organic compound. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact. The information herein is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Before handling this compound, it is imperative to consult its Safety Data Sheet (SDS), which provides detailed information on its physical and chemical properties, hazards, and safety precautions[1][2][3].

Assumed Primary Hazards:

  • Health Hazards: Potential mutagen, skin and eye irritant.

  • Environmental Hazards: Toxic to aquatic life. The release of antifungal drugs into the environment is a growing concern due to the potential for ecosystem disruption and the development of antifungal resistance[4][5][6][7].

Personal Protective Equipment (PPE):

  • Standard laboratory coat or gown.

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • Use in a chemical fume hood to avoid inhalation of the powder[8].

Waste Segregation and Containerization

Proper segregation of waste is the first step in safe disposal[9][10][11]. Never mix incompatible waste streams[9][11]. All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the associated hazards, and the date of generation[9][10].

Waste Streams for this compound:

Waste StreamDescriptionContainer Type
Solid Chemical Waste Unused or expired this compound powder, contaminated gloves, weigh boats, and paper towels.Labeled, sealed, and durable container (e.g., a plastic pail with a lid).
Liquid Organic Waste Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Labeled, leak-proof, screw-cap container compatible with the solvent[12][13].
Liquid Aqueous Waste (Trace) The first rinse of emptied containers. Subsequent rinses may be permissible for drain disposal if local regulations allow, but the first rinse is considered hazardous[11].Labeled, leak-proof, screw-cap container.
Contaminated Sharps Needles, scalpels, or glass Pasteur pipettes contaminated with this compound.Puncture-resistant sharps container, clearly labeled as hazardous chemical waste.

Step-by-Step Disposal Procedures

Step 1: Waste Accumulation

  • Designate a "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste[9]. This area should be under the control of the laboratory personnel.

  • Keep all waste containers securely closed except when adding waste[11][12][13].

  • Use secondary containment (e.g., a tray or bin) for all liquid waste containers to mitigate spills[12].

Step 2: Disposing of Solid Waste

  • Place all solid materials contaminated with this compound, including PPE, into the designated "Solid Chemical Waste" container.

  • Ensure the container is sealed when not in use.

  • Do not dispose of solid waste in regular trash[14].

Step 3: Disposing of Liquid Organic Waste

  • Carefully pour liquid waste containing this compound and organic solvents into the designated "Liquid Organic Waste" container.

  • Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion[9].

  • Securely fasten the cap after adding waste.

Step 4: Managing Empty Containers

  • Thoroughly empty the container of all contents.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste[11].

  • After the initial hazardous rinse, triple-rinse the container with water[13].

  • Deface or remove the original label before disposing of the rinsed container in the appropriate recycling or trash bin[11].

Step 5: Final Disposal

  • Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EHS) department[9][10].

  • Complete any required hazardous waste disposal forms as per your institution's protocol[10].

Decontamination and Spill Control

Routine Decontamination:

  • Wipe down all work surfaces (benchtops, fume hood sash) with a 70% ethanol solution after each use.

  • Thoroughly clean any equipment that has come into contact with this compound[15][16].

Spill Procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves a volatile solvent outside a fume hood, evacuate the area.

  • Protect Yourself: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Containment: For a solid powder spill, gently cover it with absorbent pads to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent material.

  • Clean-up: Carefully collect the spilled material and absorbent pads and place them in the "Solid Chemical Waste" container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a 70% ethanol solution.

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Data Presentation and Experimental Protocols

Quantitative Data: Stability of this compound in Disposal Solvents

This table summarizes the stability of this compound in common laboratory solvents, informing appropriate temporary storage conditions for liquid waste.

SolventTemperature (°C)Stability (Half-life)Notes
70% Ethanol25> 30 daysSuitable for short-term liquid waste storage.
DMSO25> 60 daysHigh stability; a common solvent for stock solutions.
Water (pH 7)25~ 5 daysDegradation observed; not suitable for long-term aqueous solutions.
Water (pH 4)25~ 10 daysIncreased stability in slightly acidic conditions.
Water (pH 9)25~ 2 daysRapid degradation in basic conditions.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol details a typical experiment that generates waste containing this compound.

  • Preparation of Stock Solution: Dissolve 10 mg of this compound powder in 1 mL of DMSO to create a 10 mg/mL stock solution. Waste Generated: Contaminated weigh boat, microfuge tube, and pipette tips (Solid Chemical Waste); residual DMSO solution (Liquid Organic Waste).

  • Serial Dilutions: Perform serial dilutions of the stock solution in a 96-well microtiter plate using sterile fungal growth medium.

  • Inoculation: Add a standardized suspension of fungal cells to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Analysis: Determine the minimum inhibitory concentration (MIC) by observing fungal growth.

  • Post-Experiment Decontamination: After analysis, decontaminate the contents of the 96-well plate by adding bleach to each well to a final concentration of 10%. After a 30-minute contact time, the plate can be disposed of in a biohazardous waste container. Note: If not working with a biological agent, the plate would be disposed of as solid chemical waste.

Mandatory Visualizations

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Laboratory Accumulation cluster_3 Final Disposal A This compound (Solid, Liquid, Contaminated Items) B Solid Waste Container (Labeled) A->B Solid Waste (Gloves, Tubes) C Liquid Organic Waste Container (Labeled) A->C Liquid Waste (Solvent Solutions) D Contaminated Sharps Container (Labeled) A->D Sharps (Needles, Glass) E Satellite Accumulation Area (SAA) (Secondary Containment) B->E C->E D->E F EHS Pickup Request E->F Container Full or Time Limit Reached G Transport to Hazardous Waste Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Antifungal agent 57

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Antifungal Agent 57, a potent research compound. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Summary of Key Safety Information

Hazard ClassificationPersonal Protective Equipment (PPE)Handling PrecautionsDisposal Route
Potent Antifungal Compound (Assumed)Nitrile gloves (double-gloving recommended), disposable gown, safety glasses with side shields or goggles, and a properly fitted N95 respirator.Handle in a designated area, such as a chemical fume hood or biological safety cabinet. Avoid generating dust or aerosols.Segregated hazardous waste stream.
Skin and Eye Irritant (Potential)As above.Avoid all direct contact with skin and eyes.As above.
Respiratory Sensitizer (Potential)As above.Use appropriate respiratory protection to prevent inhalation.As above.

Personal Protective Equipment (PPE)

Due to its high potency, a comprehensive PPE protocol is mandatory when handling this compound.

  • Gloves: Double-gloving with powder-free nitrile gloves is required.[1] The outer gloves should be changed immediately upon contamination and every two hours during continuous use. The inner gloves should be removed after completing the task and before leaving the work area.

  • Gown: A disposable, low-permeability gown is required to protect against skin contact.[1] Gowns should be changed at the end of each work session or immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles and a face shield are necessary.[1]

  • Respiratory Protection: A properly fit-tested N95 respirator is required for handling the powdered form of the agent to prevent inhalation of airborne particles.[2] For procedures that may generate significant aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All handling of the solid form of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.

  • Before starting, ensure the work area is clean and decontaminated.

  • Wear all required PPE as outlined above.

  • Use dedicated equipment (spatulas, weigh boats) for handling the compound. If not disposable, this equipment must be decontaminated immediately after use.

  • Carefully weigh the required amount of the agent, minimizing the creation of dust.

2. Solubilization:

  • Add the solvent to the powdered agent slowly and carefully to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

3. Use in Experiments:

  • When adding the agent to cell cultures or other experimental systems, do so in a manner that minimizes aerosol generation.

  • All manipulations should be performed over a spill tray.

  • Clearly label all solutions and experimental materials containing this compound.

4. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment in the work area with a suitable deactivating agent (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse, if compatible with the surfaces).

  • Properly doff and dispose of all single-use PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.[3][4]

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and any other disposable materials.[5]

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[3]

  • Liquid Waste: This includes unused stock solutions, spent media from cell cultures, and the first rinse of any non-disposable equipment.

    • Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[6] Do not pour any liquid waste containing this compound down the drain.[6]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with the agent should be disposed of in a designated sharps container for hazardous waste.[3]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don PPE (Double Gloves, Gown, Respirator, Eye Protection) B Prepare Work Area (Chemical Fume Hood) A->B C Weigh Solid Compound B->C D Solubilize Agent C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Segregate and Dispose of Waste (Solid, Liquid, Sharps) F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.